Amentoflavone hexaacetate
Description
structure given in first source; 3,5-cyclic nucleotide phosphodiesterase inhibito
Structure
2D Structure
Properties
IUPAC Name |
[4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O16/c1-19(43)51-27-10-7-25(8-11-27)33-17-31(50)41-38(56-24(6)48)18-37(55-23(5)47)39(42(41)58-33)29-13-26(9-12-32(29)53-21(3)45)34-16-30(49)40-35(54-22(4)46)14-28(52-20(2)44)15-36(40)57-34/h7-18H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWFPOHSDODQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC(=O)C)OC(=O)C)C4=C(C=CC(=C4)C5=CC(=O)C6=C(O5)C=C(C=C6OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169906 | |
| Record name | Amentoflavone hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17482-37-0 | |
| Record name | Amentoflavone hexaacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017482370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amentoflavone hexaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Amentoflavone Hexaacetate: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of amentoflavone hexaacetate, a synthetic derivative of the naturally occurring biflavonoid, amentoflavone. Due to the limited availability of direct experimental data for this compound, this guide also includes in-depth information on the well-studied parent compound, amentoflavone, to provide essential context regarding its chemical properties and biological activities. The acetylation of amentoflavone to form its hexaacetate derivative is a common strategy to enhance its solubility and potential bioavailability.[1]
Chemical Structure and Properties
Amentoflavone is a biflavonoid composed of two apigenin units linked by a C-C bond.[2] this compound is the peracetylated form of amentoflavone, where the six hydroxyl groups are converted to acetate esters.
Image of this compound Chemical Structure:
(A 2D chemical structure image of this compound would be placed here in a full whitepaper)
Table 1: Chemical and Physical Properties of Amentoflavone and this compound
| Property | Amentoflavone | This compound |
| Molecular Formula | C₃₀H₁₈O₁₀[2] | C₄₂H₃₀O₁₆[3] |
| Molecular Weight | 538.5 g/mol [2] | 790.7 g/mol [3] |
| IUPAC Name | 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one[2] | [4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate[3] |
| CAS Number | 1617-53-4[2] | 17482-37-0[3] |
| Melting Point | ~300 °C[2][4] | Data not available |
| Boiling Point | 910.0-911.0 °C (estimated)[4] | 941 °C at 760 mmHg (predicted)[5] |
| Solubility | - Water: 0.033 mg/L (estimated)[4]- Ethanol: ~1 mg/mL[6]- DMSO: ~10 mg/mL[6]- DMF: ~20 mg/mL[6] | Enhanced solubility compared to amentoflavone is suggested, but quantitative data is not available.[1] |
| Appearance | Crystalline solid[6] | Data not available |
Synthesis and Experimental Protocols
Synthesis of this compound from Amentoflavone
Experimental Protocol: General Acetylation of Amentoflavone
-
Dissolution: Dissolve amentoflavone in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Acetylation: Add an excess of acetic anhydride to the solution. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[7]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is typically poured into ice water to precipitate the acetylated product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Note: This is a generalized protocol and would require optimization for specific yields and purity.
Total Synthesis of Amentoflavone
The total synthesis of amentoflavone has been achieved, with one notable method utilizing a Suzuki coupling reaction. This provides a route to obtaining the parent compound for subsequent derivatization.
Workflow for Total Synthesis of Amentoflavone via Suzuki Coupling
Caption: A simplified workflow for the total synthesis of amentoflavone.
Biological Activities and Signaling Pathways of Amentoflavone
Currently, there is a lack of specific research on the biological activities of this compound. However, the biological effects of the parent compound, amentoflavone, are well-documented. Acetylation may alter the potency or pharmacokinetic profile of these activities. Amentoflavone has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[8]
Anti-Inflammatory Activity
Amentoflavone exerts anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Signaling Pathway: Amentoflavone in NF-κB Mediated Inflammation
Caption: Amentoflavone inhibits the NF-κB signaling pathway.
Anti-Cancer Activity
Amentoflavone has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer models.[9][10] Its mechanisms of action often involve the modulation of critical oncogenic signaling pathways.
Signaling Pathway: Amentoflavone in PI3K/Akt and p53 Pathways
Caption: Amentoflavone's anti-cancer effects via PI3K/Akt and p53.
Neuroprotective Effects
Amentoflavone has demonstrated neuroprotective properties in models of cerebral ischemia/reperfusion injury by attenuating oxidative stress and neuroinflammation.
Table 2: Quantitative Data on the Biological Activities of Amentoflavone
| Activity | Model/Assay | Result (IC₅₀/EC₅₀) |
| Antiviral (RSV) | In vitro | IC₅₀: 5.5 mg/ml[8] |
| Anti-inflammatory | Inhibition of group II phospholipase A2 and cyclooxygenase | Dual inhibitory activity shown[11] |
| Anti-cancer | SW480 human colorectal cancer cells | Dose-dependent inhibition of viability; apoptosis induced at 150 μmol/L |
| Anti-cancer | A549 non-small cell lung carcinoma cells | Substantial reduction in cell viability at 60 µM[9] |
| SARS-CoV 3CLpro Inhibition | In vitro | IC₅₀: 8.3 µM[12] |
Conclusion
This compound is a synthetic derivative of amentoflavone with potential for improved physicochemical properties. While direct biological data for the hexaacetate form is scarce, the extensive research on amentoflavone provides a strong foundation for predicting its potential therapeutic applications. The addition of acetate groups may enhance the bioavailability of amentoflavone, potentially leading to increased efficacy in its known anti-inflammatory, anti-cancer, and neuroprotective roles. Further research is required to fully characterize the chemical properties, pharmacokinetics, and biological activities of this compound to determine its viability as a drug development candidate.
References
- 1. Buy this compound | 17482-37-0 | >98% [smolecule.com]
- 2. Amentoflavone | C30H18O10 | CID 5281600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C42H30O16 | CID 193521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Amentoflavone (HMDB0030832) [hmdb.ca]
- 5. This compound|lookchem [lookchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Peracetylation of polyphenols under rapid and mild reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Amentoflavone inhibits colorectal tumor growth, stemness, and metastasis, prolonging survival through GLI-1/IL6/STAT3 axis targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amentoflavone | RSV | Opioid Receptor | Phospholipase | TargetMol [targetmol.com]
- 12. Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Amentoflavone Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of amentoflavone hexaacetate, a derivative of the naturally occurring biflavonoid, amentoflavone. Amentoflavone has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The acetylation of amentoflavone to form this compound is a key chemical modification that can alter its physicochemical properties, such as solubility and bioavailability, which is of great importance in drug development.
This document outlines a detailed protocol for the synthesis of this compound, followed by a thorough description of the analytical techniques used for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways potentially modulated by amentoflavone and its derivatives are visualized to provide context for further biological investigation.
Physicochemical Properties
This compound is the fully acetylated derivative of amentoflavone. The addition of six acetyl groups significantly increases its molecular weight and is expected to alter its polarity and solubility profile.
| Property | Value | Source |
| Molecular Formula | C42H30O16 | PubChem[1] |
| Molecular Weight | 790.7 g/mol | PubChem[1] |
| IUPAC Name | [4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate | PubChem[1] |
| CAS Number | 17482-37-0 | PubChem[1] |
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of amentoflavone. This reaction involves the esterification of the six phenolic hydroxyl groups of amentoflavone using an acetylating agent, typically in the presence of a base catalyst.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
Amentoflavone
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ethanol
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve amentoflavone (1 equivalent) in anhydrous pyridine.
-
Acetylation: To the stirred solution, add acetic anhydride (10 equivalents) dropwise at 0 °C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion of the reaction, pour the mixture into ice-cold water to precipitate the product and decompose excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1M HCl to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals for the aromatic protons and carbons of the flavonoid backbone, as well as distinct signals for the six newly introduced acetyl groups.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~2.1-2.5 | Singlet (multiple) | Protons of the six acetate methyl groups |
| ~6.5-8.0 | Multiplets | Aromatic protons of the biflavonoid core |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~20-22 | Carbons of the acetate methyl groups |
| ~90-165 | Aromatic and flavonoid core carbons |
| ~168-170 | Carbonyl carbons of the acetate groups |
| ~175-185 | Carbonyl carbons of the γ-pyrone rings |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl groups and the aromatic rings.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1760-1740 | C=O stretching (ester carbonyl) |
| ~1650 | C=O stretching (γ-pyrone) |
| ~1600-1450 | C=C stretching (aromatic) |
| ~1200-1100 | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide an accurate mass measurement consistent with its molecular formula.
| m/z (Predicted) | Ion |
| 791.1613 | [M+H]⁺ |
| 813.1432 | [M+Na]⁺ |
Potential Signaling Pathway Modulation
Amentoflavone has been reported to modulate various signaling pathways involved in inflammation and cancer.[2] While the specific biological activities of this compound require further investigation, it is plausible that it may interact with similar cellular targets. One of the key pathways affected by amentoflavone is the NF-κB signaling pathway, which plays a crucial role in regulating the immune response and cell survival.
Caption: Potential inhibition of the NF-κB signaling pathway by amentoflavone.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. The detailed protocols and compiled spectral data serve as a valuable reference for researchers in medicinal chemistry, pharmacology, and drug discovery. The successful synthesis and purification of this compound will enable further studies to evaluate its biological activity and therapeutic potential, paving the way for the development of novel therapeutics based on the amentoflavone scaffold. It is important to note that the provided characterization data are predicted values and should be confirmed by experimental analysis.
References
Amentoflavone Hexaacetate: A Technical Guide to its Origins, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amentoflavone, a naturally occurring biflavonoid, has garnered significant attention for its diverse pharmacological activities. Its synthetic derivative, amentoflavone hexaacetate, offers modified physicochemical properties that may enhance its therapeutic potential. This technical guide provides an in-depth overview of the discovery of amentoflavone, its natural sources, and a detailed protocol for the synthesis of this compound. Furthermore, it elucidates the key signaling pathways modulated by the parent compound, amentoflavone, offering a foundational understanding for future research and drug development endeavors.
Amentoflavone: Discovery and Natural Occurrence
Amentoflavone is a biflavonoid, meaning it is composed of two apigenin flavonoid units linked together.[1] It was first isolated in the 1970s from the leaves of Selaginella tamariscina, Selaginella rupestris, and Ginkgo biloba.[2] Since its initial discovery, amentoflavone has been identified in over 120 plant species across various families, including Selaginellaceae, Cupressaceae, Euphorbiaceae, and Calophyllaceae.[3]
Quantitative Analysis of Amentoflavone in Natural Sources
The concentration of amentoflavone can vary significantly between different plant species and even within the same species depending on geographical location and harvest time. High-performance liquid chromatography (HPLC) is a common and reliable method for the quantification of amentoflavone in plant extracts.[4][5] The following table summarizes the quantitative data of amentoflavone content in various plant sources.
| Plant Species | Family | Plant Part | Amentoflavone Content | Reference |
| Calophyllum incrassatum | Calophyllaceae | Leaves | 9.42 µg/mL of extract | [4] |
| Calophyllum canum | Calophyllaceae | Leaves | 30.39 µg/mL of extract | [4] |
| Calophyllum rubiginosum | Calophyllaceae | Leaves | 24.23 µg/mL of extract | [4] |
| Cupressus sempervirens (from North Coast, Egypt) | Cupressaceae | Leaves | 0.46 mg/g of dry weight | [6] |
| Cupressus sempervirens (from Future University, Egypt) | Cupressaceae | Leaves | 0.014 mg/g of dry weight | [6] |
| Biophytum reinwardtii | Oxalidaceae | Whole plant | 86.66 mg/100g of dried powder | [7] |
| Biophytum veldkampii | Oxalidaceae | Whole plant | 77.50 mg/100g of dried powder | [7] |
| Selaginella species | Selaginellaceae | Whole plant | Contents can be as high as 1.0-1.1% in certain species like S. sinensis, S. davidii, and S. mollendorfii. | [3] |
This compound: Synthesis
This compound is a synthetic derivative of amentoflavone where the six hydroxyl groups are acetylated. This modification alters the polarity and may influence the bioavailability and biological activity of the parent compound. While a specific seminal paper on its "discovery" is not prominent, its creation falls under the established chemical practice of acetylation of polyphenols.
Experimental Protocol: Peracetylation of Amentoflavone
This protocol is adapted from a general method for the peracetylation of polyphenols and is applicable for the synthesis of this compound from isolated amentoflavone.
Materials:
-
Amentoflavone (isolated and purified)
-
Acetic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve a known quantity of amentoflavone in anhydrous DMF. Add a catalytic amount of DMAP to the solution. Place the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the mixture at room temperature until all solids are dissolved.
-
Acetylation: To the stirred solution, add an excess of acetic anhydride (typically 1.5 to 2 equivalents per hydroxyl group). Allow the reaction to proceed at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the amentoflavone spot and the appearance of a new, less polar spot corresponding to this compound.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and then with brine solution to remove any remaining DMF and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Methodologies for Amentoflavone Extraction and Isolation
The extraction and isolation of amentoflavone from plant material is a critical first step for its study and for the synthesis of its derivatives.
Generalized Experimental Protocol for Extraction and Isolation
This protocol provides a general workflow for the extraction and isolation of amentoflavone from dried plant material.
Materials:
-
Dried and powdered plant material
-
Soxhlet apparatus
-
Ethanol (or other suitable organic solvent like methanol or ethyl acetate)
-
Silica gel (for column chromatography)
-
Solvents for column chromatography (e.g., chloroform, methanol, water, acetone, formic acid)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for visualization
Procedure:
-
Extraction:
-
Place the dried and powdered plant material into a thimble and load it into a Soxhlet apparatus.
-
Extract the material with a suitable solvent, such as ethanol, for several hours.[8] The choice of solvent can be optimized based on the specific plant material.
-
After extraction, concentrate the solvent using a rotary evaporator to obtain a crude extract.
-
-
Fractionation (Column Chromatography):
-
Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexane or chloroform).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of solvents, gradually increasing the polarity. For example, a gradient of chloroform, methanol, and water can be used.[7]
-
Collect fractions of the eluate.
-
-
Monitoring and Pooling:
-
Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., chloroform:acetone:formic acid).[7]
-
Visualize the spots under a UV lamp. Amentoflavone typically appears as a distinct fluorescent yellow band under short UV and a blackish-brown spot under long UV.[7]
-
Pool the fractions that contain the compound of interest based on their TLC profiles.
-
-
Purification and Crystallization:
-
Concentrate the pooled fractions to obtain a purified sample of amentoflavone.
-
The purified compound can often be crystallized from a suitable solvent to yield a yellow powdery substance.[7]
-
-
Identification:
-
Confirm the identity of the isolated compound as amentoflavone using co-TLC with a known standard and by spectroscopic methods such as UV-Vis, HRMS, and NMR.[7]
-
Signaling Pathways Modulated by Amentoflavone
Amentoflavone exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential therapeutic targets.
Overview of Key Signaling Pathways
-
NF-κB Signaling Pathway: Amentoflavone has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation and cell survival.[3][9] It can block the nuclear translocation of the p65 subunit of NF-κB.[9]
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Amentoflavone has been reported to modulate the PI3K/Akt pathway, which is often dysregulated in cancer.[9][10]
-
ERK Signaling Pathway: The Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Amentoflavone can inhibit this pathway, contributing to its anti-cancer effects.[3][9]
Visualizing Amentoflavone's Impact on Signaling
The following diagrams, generated using Graphviz (DOT language), illustrate the inhibitory effects of amentoflavone on these key signaling pathways.
References
- 1. scienceopen.com [scienceopen.com]
- 2. [PDF] Extracellular Signal-Regulated Kinase Is a Direct Target of the Anti-Inflammatory Compound Amentoflavone Derived from Torreya nucifera | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Analysis of cupressuflavone and amentoflavone from Cupressus sempervirens L. and its tissue cultured callus using HPLC-DAD method - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Amento flavone isolated from Cassia fistula L. leaves exhibits therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 10. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Amentoflavone Hexaacetate: A Technical Guide
Disclaimer: Direct experimental data on the biological activities of amentoflavone hexaacetate is limited in publicly available scientific literature. This guide therefore focuses on the extensively studied biological activities of its parent compound, amentoflavone. Acetylation is a common chemical modification intended to enhance bioavailability and cell permeability, thus the biological activities of amentoflavone are presented here as a foundational proxy for the potential activities of this compound. Researchers are advised to validate these findings for the acetylated derivative.
This technical guide provides an in-depth overview of the preliminary biological screening of amentoflavone, the parent compound of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of biflavonoids.
Core Biological Activities of Amentoflavone
Amentoflavone, a naturally occurring biflavonoid, has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antiviral effects.[1][2] Its therapeutic potential is attributed to its ability to modulate various cellular signaling pathways.
Anti-Inflammatory Activity
Amentoflavone exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators. It has been shown to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, primarily by blocking the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]
Anticancer Activity
The anticancer effects of amentoflavone are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][5] It has been shown to be effective against various cancer cell lines, including those of the breast, colon, and esophagus.[5][6][7] Amentoflavone's anticancer mechanisms involve the modulation of critical signaling pathways such as PI3K/Akt and ERK.[8][9]
Antioxidant Activity
Amentoflavone is a potent antioxidant, capable of scavenging free radicals and reducing oxidative stress. This activity is crucial in mitigating cellular damage associated with various pathological conditions.
Antiviral Activity
Studies have indicated that amentoflavone possesses antiviral properties against a range of viruses. For instance, it has shown potent antiviral activity against the respiratory syncytial virus (RSV).[2]
Quantitative Data Summary
The following tables summarize key quantitative data from various in vitro and in vivo studies on amentoflavone.
Table 1: Anti-Inflammatory and Analgesic Activity of Amentoflavone
| Assay | Model | Test Substance | ED50 / IC50 | Reference |
| Carrageenan-induced paw edema | Rat | Amentoflavone | 42 mg/kg (i.p.) | [10] |
| Acetic acid-induced writhing | Mouse | Amentoflavone | 9.6 mg/kg (i.p.) | [10] |
Table 2: Anticancer Activity of Amentoflavone (IC50 values)
| Cell Line | Cancer Type | IC50 | Reference |
| MCF-7 | Breast Cancer | 150 µM | [6] |
| MHCC97H | Hepatocellular Carcinoma | 197 µM (24h) | [11] |
| MHCCLM3 | Hepatocellular Carcinoma | 314.5 µM (24h) | [11] |
Experimental Protocols
This section details the methodologies for key experiments commonly used in the preliminary biological screening of compounds like amentoflavone.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., amentoflavone) and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).[5]
Transwell Invasion Assay
This assay measures the invasive potential of cancer cells.
Protocol:
-
Coat the upper chamber of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
Seed cancer cells in the upper chamber in a serum-free medium.
-
Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add the test compound to the upper chamber along with the cells.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.[5]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Detect the signal using an imaging system.[5]
Visualizations
The following diagrams illustrate key signaling pathways modulated by amentoflavone and a general workflow for its biological screening.
Caption: General workflow for the preliminary biological screening of this compound.
Caption: Inhibition of the NF-κB signaling pathway by amentoflavone.
Caption: Inhibition of the PI3K/Akt signaling pathway by amentoflavone.
References
- 1. Anticancer Efficacy and Mechanism of Amentoflavone for Sensitizing Oral Squamous Cell Carcinoma to Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 4. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Anticancer Activity of Amentoflavone on Esophageal Squamous Cell Carcinoma: Bioinformatics, Structure-Based Virtual Screening, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amentoflavone inhibits colorectal tumor growth, stemness, and metastasis, prolonging survival through GLI-1/IL6/STAT3 axis targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amentoflavone reverses epithelial‐mesenchymal transition in hepatocellular carcinoma cells by targeting p53 signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Amentoflavone Hexaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amentoflavone and its Antioxidant Potential
Amentoflavone, a naturally occurring biflavonoid found in various medicinal plants, has demonstrated significant antioxidant properties in numerous in vitro studies.[1][2][3] These properties are primarily attributed to its molecular structure, which is rich in hydroxyl groups that can donate hydrogen atoms to neutralize free radicals. The acetylation of these hydroxyl groups to form amentoflavone hexaacetate may alter its solubility, stability, and, consequently, its antioxidant capacity. This guide outlines the standard assays and potential signaling pathways relevant to evaluating the antioxidant activity of this modified flavonoid.
Flavonoids, as a class of compounds, are recognized for their ability to counteract oxidative stress through various mechanisms.[4][5][6] These include direct scavenging of reactive oxygen species (ROS), chelation of metal ions that catalyze free radical formation, and modulation of cellular antioxidant defense systems.[4][6] It is hypothesized that this compound, upon potential deacetylation within a biological system, could exhibit similar or modified antioxidant effects compared to amentoflavone.
Quantitative Data on the Antioxidant Activity of Amentoflavone
The following table summarizes the reported in vitro antioxidant activity of amentoflavone from various studies. These values can serve as a benchmark for comparative studies on this compound.
| Assay Type | Test Compound | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) | Source |
| DPPH Radical Scavenging | Amentoflavone | 5.73 ± 0.08 | - | - | [1] |
| DPPH Radical Scavenging | Amentoflavone-rich Extract | 9.81 ± 0.17 | - | - | [2] |
| ABTS Radical Scavenging | Tetrahydroamentoflavone | 4.4 ± 0.2 | Trolox | 2.0 ± 0.03 | [7] |
| Superoxide Radical Scavenging | Tetrahydroamentoflavone | 4.8 ± 0.3 | - | - | [7] |
| Fe2+ Chelating Activity | Tetrahydroamentoflavone | 743.2 ± 49.5 | - | - | [7] |
| Cu2+ Chelating Activity | Tetrahydroamentoflavone | 35.5 ± 1.9 | - | - | [7] |
Experimental Protocols for In Vitro Antioxidant Assays
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Assay:
-
Add a specific volume of the DPPH working solution (e.g., 100 µL) to each well of a 96-well plate.[8]
-
Add an equal volume of the sample or standard solution at different concentrations to the wells.
-
For the blank, add the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[9][10]
-
Measurement: Measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a microplate reader.[8][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or water
-
Test compound (this compound)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[3]
-
Assay:
-
Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well plate.
-
Add a small volume of the sample or standard solution at different concentrations (e.g., 10 µL) to the wells.
-
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 6 minutes) in the dark.[11]
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.[11][12]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is detected by the formation of a colored complex with a reagent like TPTZ (2,4,6-tri(2-pyridyl)-s-triazine), which is monitored spectrophotometrically.
Materials:
-
Acetate buffer (pH 3.6)
-
TPTZ solution in HCl
-
Ferric chloride (FeCl₃) solution
-
Test compound (this compound)
-
Positive control (e.g., Ferrous sulfate, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Sample Preparation: Prepare different concentrations of the test compound and the standard.
-
Assay:
-
Add a large volume of the FRAP reagent (e.g., 180 µL) to each well of a 96-well plate.
-
Add a small volume of the sample or standard solution (e.g., 20 µL) to the wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-60 minutes).[13][14][15]
-
Measurement: Measure the absorbance at a wavelength of around 593-595 nm.[13][14]
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄) and is expressed as FRAP value (in µM Fe(II) equivalents).
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and a key signaling pathway related to flavonoid antioxidant activity.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Potential Antioxidant Signaling Pathways Modulated by Flavonoids.[4][6]
Conclusion
While specific data on this compound is pending, the established antioxidant profile of amentoflavone provides a strong rationale for investigating its acetylated derivative. The experimental protocols and mechanistic pathways detailed in this guide offer a robust framework for such an evaluation. Future research should focus on direct, comparative studies of amentoflavone and this compound to elucidate the effects of acetylation on antioxidant efficacy. Such studies will be crucial for understanding the potential therapeutic applications of this compound in conditions associated with oxidative stress.
References
- 1. Antioxidant and anticholinesterase activities of amentoflavone isolated from Ouratea fieldingiana (Gardner) Engl. through in vitro and chemical-quantum studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalacri.com [journalacri.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. abcam.cn [abcam.cn]
- 9. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 10. mdpi.com [mdpi.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.com [abcam.com]
Amentoflavone Hexaacetate: An In-depth Technical Guide on the Antiviral Mechanisms of its Core Moiety, Amentoflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amentoflavone, a naturally occurring biflavonoid found in a variety of medicinal plants, has garnered significant attention for its broad-spectrum antiviral properties. While research directly investigating the antiviral mechanism of amentoflavone hexaacetate is limited, the extensive body of work on its parent compound, amentoflavone, provides a robust framework for understanding its potential therapeutic applications. This technical guide synthesizes the current knowledge on the antiviral mechanisms of amentoflavone against a range of clinically relevant viruses, presenting key quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development efforts.
Amentoflavone's antiviral activity is attributed to its ability to interact with and inhibit various viral and host cell targets crucial for viral entry, replication, and propagation. This document will delve into the specific molecular mechanisms elucidated for its action against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A and B viruses, Dengue virus, and Zika virus, among others.
Quantitative Assessment of Antiviral Efficacy
The antiviral potency of amentoflavone has been quantified against several viruses using in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) reported in the literature, providing a comparative overview of its efficacy.
| Virus Family | Virus | Assay Type | Cell Line | IC₅₀ / EC₅₀ | Reference |
| Coronaviridae | SARS-CoV | 3CLpro Inhibition Assay | - | 8.3 µM (IC₅₀) | [1][2] |
| Orthomyxoviridae | Influenza A (H1N1) | - | - | 3.1 µg/mL (EC₅₀) | [3] |
| Influenza A (H3N2) | - | - | 4.3 µg/mL (EC₅₀) | [3] | |
| Influenza B | - | - | 0.56 µg/mL (EC₅₀) | [3] | |
| Flaviviridae | Dengue Virus (DENV) | NS5 RdRp Inhibition Assay | - | 1.3 µM (IC₅₀) | |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | - | - | 17.9 µg/mL (EC₅₀) | [4] |
| Herpes Simplex Virus 2 (HSV-2) | - | - | 48.0 µg/mL (EC₅₀) | [4] | |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | Reverse Transcriptase Assay | - | 119 µM (IC₅₀) | |
| Picornaviridae | Respiratory Syncytial Virus (RSV) | - | - | 5.5 µg/mL (IC₅₀) |
Core Antiviral Mechanisms of Amentoflavone
Amentoflavone exerts its antiviral effects through a multi-targeted approach, interfering with various stages of the viral life cycle. The primary mechanisms identified include the inhibition of viral entry, disruption of viral replication machinery, and modulation of host cell signaling pathways.
Inhibition of Viral Entry
Amentoflavone has been shown to prevent the initial attachment and entry of several viruses into host cells.
-
Influenza Virus: Amentoflavone inhibits viral binding to host cells by interfering with the viral hemagglutinin (HA) protein.[5][6] It also exhibits a direct virucidal effect.[5][7]
-
Hepatitis B Virus (HBV): It blocks the attachment of HBV to host cells by inhibiting the interaction between the HBV preS1 peptide and the sodium taurocholate cotransporting polypeptide (NTCP) receptor.[8]
Disruption of Viral Replication and Proteolytic Processing
A key mechanism of amentoflavone's antiviral action is the inhibition of essential viral enzymes, particularly proteases and polymerases, which are critical for viral replication and maturation.
-
SARS-CoV-2: Molecular docking studies have consistently shown that amentoflavone binds with high affinity to the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme essential for processing viral polyproteins and subsequent replication.[2][9]
-
Dengue Virus: Amentoflavone has been identified as a potential inhibitor of the Dengue virus NS2B/NS3 protease, which is crucial for viral replication. It also inhibits the NS5 RNA-dependent RNA polymerase (RdRp).
-
Zika Virus: In silico studies predict that amentoflavone can inhibit the Zika virus NS2B-NS3 protease.
Modulation of Host Cell Factors
Amentoflavone can also influence host cell pathways that are hijacked by viruses for their own replication.
-
Coxsackievirus B3 (CVB3): Amentoflavone inhibits CVB3 replication by targeting the host fatty acid synthase (FAS), an enzyme whose activity is essential for the formation of viral replication complexes.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: General overview of the multi-target antiviral mechanism of amentoflavone.
Figure 2: Inhibition of SARS-CoV-2 main protease (3CLpro) by amentoflavone.
Figure 3: Dual inhibition of influenza virus hemagglutinin (HA) and neuraminidase (NA) by amentoflavone.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the antiviral properties of amentoflavone, this section outlines the methodologies for key experiments.
3CLpro Inhibition Assay (SARS-CoV-2)
-
Objective: To determine the in vitro inhibitory activity of amentoflavone against SARS-CoV-2 3CLpro.
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme.
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Amentoflavone (dissolved in DMSO).
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of amentoflavone in the assay buffer.
-
Add 2 µL of the amentoflavone dilutions or DMSO (control) to the wells of the 384-well plate.
-
Add 10 µL of the 3CLpro enzyme solution (final concentration ~0.5 µM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~20 µM).
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
-
Calculate the initial velocity of the reaction for each concentration of amentoflavone.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the amentoflavone concentration and fitting the data to a dose-response curve.
-
Hemagglutination (HA) Inhibition Assay (Influenza Virus)
-
Objective: To assess the ability of amentoflavone to inhibit the agglutination of red blood cells by the influenza virus.
-
Materials:
-
Influenza virus stock (e.g., H1N1, H3N2).
-
Amentoflavone (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
1% suspension of chicken or human red blood cells (RBCs).
-
V-bottom 96-well plates.
-
-
Procedure:
-
Prepare serial two-fold dilutions of amentoflavone in PBS in the wells of a V-bottom 96-well plate.
-
Add a standardized amount of influenza virus (typically 4 hemagglutinating units) to each well containing the amentoflavone dilutions.
-
Incubate the plate at room temperature for 30 minutes to allow amentoflavone to interact with the virus.
-
Add 50 µL of the 1% RBC suspension to each well.
-
Gently mix and incubate the plate at room temperature for 30-60 minutes.
-
Observe the wells for hemagglutination. The highest dilution of amentoflavone that completely inhibits hemagglutination (indicated by the formation of a button of RBCs at the bottom of the well) is considered the HA inhibition endpoint.
-
Conclusion and Future Directions
The available scientific evidence strongly supports the broad-spectrum antiviral activity of amentoflavone. Its ability to target multiple, conserved viral proteins and host factors makes it a promising scaffold for the development of novel antiviral therapeutics. While the direct antiviral mechanisms of this compound remain to be elucidated, it is plausible that it may act as a prodrug, being metabolized to the active amentoflavone form in vivo, or it may possess its own unique antiviral profile.
Future research should focus on:
-
Directly evaluating the antiviral efficacy and mechanisms of this compound against a panel of viruses.
-
Conducting structure-activity relationship (SAR) studies to optimize the antiviral potency and pharmacokinetic properties of amentoflavone derivatives.
-
Performing in vivo studies to assess the therapeutic potential of amentoflavone and its derivatives in animal models of viral infection.
This in-depth guide provides a solid foundation for researchers and drug development professionals to advance the study of amentoflavone and its derivatives as a new class of antiviral agents. The detailed data, mechanistic insights, and experimental protocols presented herein are intended to accelerate the translation of this promising natural product into effective clinical therapies.
References
- 1. Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amentoflavone inhibits hepatitis B virus infection via the suppression of preS1 binding to host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP1245230A2 - Amentoflavone as an antiviral agent - Google Patents [patents.google.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Solubility and Stability of Amentoflavone Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amentoflavone, a naturally occurring biflavonoid, has garnered significant interest for its diverse pharmacological activities. However, its poor solubility and bioavailability present considerable challenges for therapeutic development. Acetylation of flavonoids is a common strategy to enhance their lipophilicity and potential for improved absorption. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of amentoflavone hexaacetate, a derivatized form of amentoflavone. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from studies on amentoflavone and other acetylated flavonoids to provide a robust framework for researchers. It details methodologies for comprehensive solubility and stability testing, equipping scientists with the necessary protocols to evaluate this promising compound.
Introduction to Amentoflavone and its Hexaacetate Derivative
Amentoflavone is a polyphenolic compound found in various medicinal plants, including Ginkgo biloba and Hypericum perforatum (St. John's Wort).[1] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. The chemical structure of amentoflavone features multiple hydroxyl groups, which contribute to its low solubility in aqueous and nonpolar organic solvents.
This compound is a synthetically modified derivative where the six hydroxyl groups of amentoflavone are converted to acetate esters. This modification is expected to significantly alter the physicochemical properties of the parent molecule. Generally, acylation of flavonoids increases their lipophilicity, which can lead to improved membrane permeability and oral bioavailability.[2] Furthermore, acylation can protect the vulnerable hydroxyl groups from rapid metabolism, potentially prolonging the compound's half-life in vivo.[2]
Solubility Profile
Expected Solubility of this compound
Amentoflavone itself is sparingly soluble in water but shows some solubility in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. The introduction of six acetyl groups in this compound is expected to decrease its polarity, leading to:
-
Increased solubility in nonpolar and moderately polar organic solvents: Solvents such as chloroform, dichloromethane, ethyl acetate, and acetone are likely to be more effective at dissolving this compound compared to amentoflavone.
-
Decreased solubility in polar protic solvents: The solubility in water and ethanol is expected to be significantly lower than that of the parent amentoflavone.
-
Good solubility in DMSO and DMF: These aprotic, highly polar solvents are generally effective at dissolving a wide range of organic compounds and are expected to be suitable for preparing stock solutions of this compound.
Quantitative Solubility Data for Amentoflavone (for comparison)
To provide a baseline for comparison, the following table summarizes the reported solubility of the parent compound, amentoflavone.
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Sparingly soluble |
| Water | Partially miscible |
Note: The qualitative nature of some of the available data highlights the need for rigorous quantitative studies on both amentoflavone and its derivatives.
Experimental Protocol for Solubility Determination
A robust and reproducible method for determining the solubility of this compound is the shake-flask method, followed by a validated analytical technique such as High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile, ethyl acetate, chloroform, and DMSO).
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method (see Section 4.3 for a proposed method).
-
Calculate the concentration of this compound in the original supernatant based on the dilution factor and a standard calibration curve. The solubility is expressed in mg/mL or µg/mL.
-
Stability Profile
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation development, and therapeutic efficacy. Stability studies are conducted under various stress conditions to identify potential degradation pathways and products.
Expected Stability of this compound
The acetylation of the hydroxyl groups in amentoflavone is anticipated to enhance its stability. Phenolic hydroxyl groups are often susceptible to oxidation and other degradation reactions. By protecting these groups as acetate esters, this compound is expected to exhibit greater resistance to:
-
Oxidative degradation: The potential for oxidation is likely reduced compared to amentoflavone.
-
pH-dependent degradation: While ester hydrolysis can occur under acidic or basic conditions, the acetylated form may be more stable within a specific pH range compared to the parent compound.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.[3]
Experimental Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of base before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N and 1 N sodium hydroxide. Incubate at room temperature for a defined period, monitoring for degradation at shorter time points due to the lability of esters in basic conditions. Neutralize the samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 3% and 30%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C) for a defined period. Also, heat the stock solution at a controlled temperature (e.g., 60 °C).
-
Photostability: Expose the stock solution and a solid sample to UV and fluorescent light according to ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection and resolution of degradation products.
Analytical Method Development
A validated analytical method is crucial for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.
Proposed HPLC Method
Based on methods developed for amentoflavone and other flavonoids, the following starting conditions can be optimized for this compound.[4]
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient Program | Start with a suitable ratio of A:B, then increase the percentage of B over time to elute the more lipophilic hexaacetate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Based on the UV spectrum of this compound (likely to be around 270 nm, similar to amentoflavone). |
| Injection Volume | 10-20 µL |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow for Solubility and Stability Studies
Proposed Degradation Pathway of this compound
Conclusion
This compound holds promise as a more bioavailable form of amentoflavone. However, a thorough understanding of its solubility and stability is paramount for its successful development as a therapeutic agent. This technical guide provides a comprehensive framework for researchers to initiate and conduct these critical studies. By following the detailed experimental protocols for solubility determination, forced degradation, and analytical method validation, researchers can generate the necessary data to support formulation development and regulatory submissions. The provided visualizations offer a clear overview of the experimental workflows and potential degradation pathways. Further research to generate specific quantitative data for this compound is strongly encouraged to fill the current knowledge gaps.
References
- 1. Semisynthetic preparation of amentoflavone: A negative modulator at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Thermal Degradation Profile of Amentoflavone Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amentoflavone, a naturally occurring biflavonoid found in various medicinal plants, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1] Its therapeutic potential is often linked to its ability to modulate key cellular signaling pathways.[1] Amentoflavone hexaacetate, a derivative of amentoflavone, is synthesized to potentially enhance its bioavailability and stability. Understanding the thermal stability of this compound is crucial for its development as a pharmaceutical agent, as it dictates storage conditions, formulation strategies, and manufacturing processes.
This technical guide aims to provide a comprehensive (though inferred) thermal degradation profile of this compound. It summarizes the available data on the thermal behavior of related flavonoids, details relevant experimental protocols for thermal analysis, and visualizes the key signaling pathways influenced by amentoflavone, which are of paramount importance to drug development professionals.
Inferred Thermal Degradation Profile
Due to the lack of direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound, we present the thermal properties of quercetin, a well-studied flavonoid, as a proxy. Acetylation of hydroxyl groups in flavonoids can, in some cases, increase thermal stability by protecting these reactive moieties from oxidation and degradation at elevated temperatures. However, this is a generalization and would require experimental verification for this compound.
Data Presentation: Thermal Properties of Quercetin
The following table summarizes the typical thermal events observed for quercetin, which can serve as a comparative reference for future studies on amentoflavone and its derivatives.
| Thermal Analysis | Event | Temperature Range (°C) | Observation | Reference |
| TGA | Initial Mass Loss | ~100 - 110 | Desorption of water molecules. | [2] |
| Onset of Decomposition | ~310 | Significant mass loss begins, indicating the start of thermal degradation. | [2] | |
| Major Degradation | >310 | Rapid mass loss corresponding to the oxidative degradation of the aromatic rings. | [2] | |
| DSC | Endothermic Peak | ~105 | Corresponds to the desorption of water. | [2] |
| Sharp Endothermic Peak | ~280 | Melting point of quercetin. | [2] | |
| Broad Endothermic Band | 220 - 350 | Associated with various carbonization reactions. | [2] |
Experimental Protocols
The following are detailed methodologies for conducting thermogravimetric analysis and differential scanning calorimetry on flavonoids, based on standard practices in the field.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring the change in mass as a function of temperature.
Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the flavonoid sample into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Set the temperature program to heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The resulting TGA curve will show mass loss steps corresponding to events such as dehydration and decomposition. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This provides information on thermal transitions such as melting, crystallization, and glass transitions.
Apparatus: A differential scanning calorimeter with a furnace and sensors to measure the temperature difference between a sample and a reference.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the flavonoid sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the temperature program. A typical program involves an initial heating ramp to a temperature above the expected melting point, followed by a controlled cooling ramp, and a second heating ramp. A heating/cooling rate of 10 °C/min is common.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as peaks, while exothermic events (e.g., crystallization) will appear as valleys. The peak temperature of an endotherm is taken as the melting point.
Amentoflavone and Key Signaling Pathways
Amentoflavone exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these interactions is vital for drug development.
NF-κB Signaling Pathway
Amentoflavone has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[3] Amentoflavone can block the degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[3] This inhibition leads to a downregulation of NF-κB target genes involved in inflammation and cancer progression.[4]
References
- 1. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amentoflavone Induces Anti-angiogenic and Anti-metastatic Effects Through Suppression of NF-κB Activation in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Acetate Groups in Amentoflavone Hexaacetate: A Technical Guide to a Prodrug Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amentoflavone, a naturally occurring biflavonoid, exhibits a wide spectrum of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] However, its therapeutic potential is significantly hampered by poor physicochemical properties, primarily low aqueous solubility and consequently, poor oral bioavailability.[1][3] Amentoflavone hexaacetate, a synthetic derivative, represents a strategic chemical modification aimed at overcoming these limitations. The addition of six acetate groups to the amentoflavone scaffold is a prodrug approach designed to enhance its druggability. This technical guide elucidates the fundamental role of these acetate moieties, detailing their impact on physicochemical properties, pharmacokinetics, and the underlying mechanism of action as a prodrug.
Amentoflavone: The Core Moiety with Therapeutic Promise and Physicochemical Challenges
Amentoflavone is a polyphenolic compound with a rigid, complex structure, leading to its characteristic poor solubility in aqueous solutions.[2][4] This intrinsic property is a major bottleneck in its clinical development, as it results in low absorption from the gastrointestinal tract and extensive first-pass metabolism.[3][5]
Physicochemical and Pharmacokinetic Properties of Amentoflavone
The inherent properties of amentoflavone necessitate a formulation or chemical modification strategy to improve its clinical utility. The following tables summarize the known quantitative data for amentoflavone and the projected changes upon conversion to this compound.
| Physicochemical Properties | Amentoflavone | This compound (Projected) | Rationale for Projection |
| Molecular Formula | C₃₀H₁₈O₁₀[2] | C₄₂H₃₀O₁₆ | Addition of six acetyl groups (C₂H₂O) |
| Molecular Weight ( g/mol ) | 538.46[2] | 790.68 | Increased mass from acetate groups |
| Aqueous Solubility | Practically insoluble (0.0072 g/L at 25°C)[2] | Decreased | Acetylation masks polar hydroxyl groups, increasing lipophilicity and reducing interaction with water. |
| Solubility in Organic Solvents | Soluble in DMSO (~10 mg/mL), DMF (~20 mg/mL), and ethanol (~1 mg/mL)[6] | Increased | Enhanced lipophilicity generally improves solubility in organic solvents. |
| LogP (Octanol-Water Partition Coefficient) | 3.492 (estimated) | Increased | Replacement of polar hydroxyl groups with non-polar acetate esters increases lipophilicity. |
| Pharmacokinetic Parameters (from rat studies) | Amentoflavone | This compound (Projected as a Prodrug) | Rationale for Projection |
| Oral Bioavailability | Very low (0.04% ± 0.01%)[5] | Increased | Enhanced lipophilicity is expected to improve membrane permeability and absorption. The prodrug would be absorbed and then converted to amentoflavone. |
| Metabolism | Extensive conjugation (90.7% of total amentoflavone circulates as conjugated metabolites after oral administration)[1][5] | Acts as a prodrug; subject to esterase-mediated hydrolysis to release amentoflavone. | The acetate esters are designed to be cleaved by ubiquitous esterase enzymes in the body to release the active parent drug. |
| Tmax (Time to maximum plasma concentration) | 1.13 h ± 0.44 h (oral administration in rats)[1] | Potentially altered | The rate of absorption of the prodrug and its conversion to the active form will determine the Tmax. |
| T1/2 (Half-life) | 2.06 h ± 0.13 h (oral administration in rats)[1] | Potentially prolonged | The prodrug may have a different distribution and elimination profile, potentially leading to a longer effective half-life of the released amentoflavone. |
The Role of Acetate Groups: A Prodrug Strategy
The acetylation of amentoflavone to form this compound serves as a classic prodrug strategy. Prodrugs are inactive compounds that are converted into their active forms in vivo through enzymatic or chemical reactions.[7][8] In the case of this compound, the six acetate groups play several critical roles.
Enhancing Lipophilicity and Membrane Permeability
The primary role of the acetate groups is to mask the polar hydroxyl groups of amentoflavone. This chemical modification significantly increases the lipophilicity of the molecule.[9] Increased lipophilicity is a well-established method for improving the passive diffusion of molecules across the lipid-rich membranes of the gastrointestinal tract and target cells.[9] This is expected to lead to a higher concentration of the compound being absorbed into the bloodstream compared to the parent amentoflavone.
Protection from First-Pass Metabolism
The hydroxyl groups of flavonoids are susceptible to extensive phase II metabolism (glucuronidation and sulfation) in the gut wall and liver, which is a major contributor to their low oral bioavailability.[5] By acetylating these hydroxyl groups, this compound is protected from this premature metabolism. The prodrug can be absorbed intact and then distributed systemically before being converted to the active amentoflavone.
In Vivo Conversion to Amentoflavone
Once absorbed, the acetate esters of this compound are designed to be hydrolyzed by endogenous esterase enzymes, which are abundant in the plasma, liver, and other tissues.[10] This enzymatic cleavage releases the active amentoflavone, allowing it to exert its therapeutic effects at the target sites.
Experimental Protocols
To empirically validate the proposed role of the acetate groups in this compound, a series of standardized experiments are required.
Synthesis of this compound
This compound can be synthesized via peracetylation of amentoflavone.[11]
-
Materials : Amentoflavone, acetic anhydride, 4-dimethylaminopyridine (DMAP), dimethylformamide (DMF).
-
Procedure :
-
Dissolve amentoflavone in DMF.
-
Add a catalytic amount of DMAP.
-
Add an excess of acetic anhydride to the solution.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product using column chromatography to obtain pure this compound.
-
Confirm the structure using NMR and mass spectrometry.
-
Solubility Determination
The solubility of amentoflavone and this compound in aqueous and organic solvents can be determined using the shake-flask method.
-
Procedure :
-
Add an excess amount of the compound to a known volume of the solvent (e.g., water, PBS, ethanol).
-
Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
In Vitro Permeability Assay (Caco-2 Model)
The Caco-2 cell monolayer is a widely accepted in vitro model to predict intestinal drug absorption.[12][13]
-
Procedure :
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days until they form a differentiated monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound (amentoflavone or this compound) to the apical (AP) side of the monolayer.
-
At specified time intervals, collect samples from the basolateral (BL) side.
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
In Vivo Pharmacokinetic Study
Animal models (e.g., rats) are used to determine the pharmacokinetic profile of this compound.[5]
-
Procedure :
-
Administer a single oral dose of this compound to a group of rats.
-
At predetermined time points, collect blood samples.
-
Process the blood samples to obtain plasma.
-
Extract and quantify the concentrations of both this compound and free amentoflavone in the plasma using a validated LC-MS/MS method.
-
Plot the plasma concentration-time curves and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability).
-
Impact on Signaling Pathways
Amentoflavone has been shown to modulate various signaling pathways, contributing to its anti-inflammatory and anti-cancer effects. For instance, it can inhibit the NF-κB pathway, a key regulator of inflammation. By improving the delivery of amentoflavone to target cells, the hexaacetate prodrug is expected to lead to a more potent inhibition of such pathways.
Conclusion
The acetate groups in this compound are not merely structural additions; they are key functional components of a deliberate prodrug strategy. Their primary role is to enhance the lipophilicity of the parent amentoflavone molecule, thereby improving its absorption and protecting it from extensive first-pass metabolism. This approach is designed to increase the oral bioavailability of amentoflavone, allowing for a greater concentration of the active compound to reach its therapeutic targets. The subsequent enzymatic cleavage of the acetate esters in vivo ensures the release of the pharmacologically active amentoflavone. Further experimental validation is necessary to quantify the extent of this improvement and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound as a promising therapeutic candidate.
References
- 1. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Evaluation on absorption risks of amentoflavone after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Current prodrug design for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
amentoflavone hexaacetate experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the cellular effects of amentoflavone hexaacetate, a derivative of the naturally occurring biflavonoid, amentoflavone. While specific data for the hexaacetate form is limited, the provided protocols are based on established methodologies for amentoflavone and are adaptable for its acetylated analog. Amentoflavone has been shown to induce apoptosis and modulate key signaling pathways in various cancer cell lines.
Data Presentation
The following tables summarize the cytotoxic effects of amentoflavone on different cancer cell lines and its impact on key apoptosis-related proteins. This data can serve as a reference for expected outcomes when testing this compound.
Table 1: Cytotoxicity of Amentoflavone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| A549 | Non-small Cell Lung Cancer | 32.03 ± 1.51 | 24 |
| MCF-7 | Breast Cancer | >150 | 24 |
| MCF-7 | Breast Cancer | Significant cytotoxicity at 150 µM | 48 |
| TSGH8301 | Bladder Cancer | Significant cytotoxicity at 200 µM | Not Specified |
| KYSE-150 | Esophageal Squamous Carcinoma | Dose-dependent suppression | 48 |
| Eca-109 | Esophageal Squamous Carcinoma | Dose-dependent suppression | 48 |
Table 2: Effect of Amentoflavone on Apoptosis-Related and Signaling Protein Expression
| Cell Line | Protein | Effect of Amentoflavone |
| TSGH8301 | FAS, FAS-Ligand, BAX | Increased expression |
| TSGH8301 | MCL-1, c-FLIP | Reduced expression[1] |
| KYSE-150 | BAX | Increased expression |
| KYSE-150 | Bcl-2 | Decreased expression |
| CL1-5-F4 | Cleaved Caspase-3, -8 | Increased expression |
| MCF-7 | NF-κB p65 | Reduced activation |
| U2OS | NF-κB | Inhibited activation |
| Hep3B & Huh7 | p-AKT, p-ERK | Suppressed activation |
Experimental Protocols
Herein are detailed protocols for essential cell-based assays to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis of Signaling Pathways
This protocol is for the detection of changes in protein expression in key signaling pathways such as NF-κB, PI3K/Akt, and p53.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described previously.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway affected by amentoflavone.
Caption: Experimental workflow for investigating the effects of this compound.
Caption: Amentoflavone's inhibitory effect on the NF-κB signaling pathway.
References
Application Note: A Validated HPLC Method for the Quantification of Amentoflavone Hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of amentoflavone hexaacetate. Amentoflavone, a naturally occurring biflavonoid, and its derivatives are of significant interest in drug development due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] The peracetylation of amentoflavone to form this compound can enhance its lipophilicity and potential for biological activity. This document provides a comprehensive protocol for the separation, identification, and quantification of this compound, along with method validation data and a relevant biological signaling pathway.
Introduction
Amentoflavone is a biflavonoid found in various medicinal plants, such as Ginkgo biloba and Hypericum perforatum.[5] It has been shown to modulate several key signaling pathways implicated in disease, including the ERK, NF-κB, and PI3K/Akt pathways.[1][2][3][6] The acetylation of flavonoids is a common chemical modification to increase their stability and bioavailability. This compound, the fully acetylated derivative of amentoflavone, is expected to have increased lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties. Therefore, a reliable analytical method for its quantification is crucial for further research and development.
This application note presents a reverse-phase HPLC (RP-HPLC) method developed for the accurate quantification of this compound. The method has been validated for linearity, precision, accuracy, and sensitivity.
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Amentoflavone (for reference)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector is suitable for this method. The chromatographic conditions are summarized in Table 1.
Table 1: Optimized HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-20 min: 60-80% B20-25 min: 80-60% B25-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Rationale for parameter selection: A C18 column is commonly used and effective for the separation of flavonoids.[7][8] A gradient elution with acetonitrile and acidified water is chosen to achieve good resolution and peak shape for the relatively nonpolar this compound. The detection wavelength of 270 nm is selected based on the UV absorption maxima of the flavonoid backbone.[9][10]
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with methanol.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for quantitative analysis.[9]
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at five different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.
Precision
Intra-day and inter-day precision were assessed by analyzing a standard solution of this compound (50 µg/mL) six times on the same day and on three different days, respectively. The precision is expressed as the relative standard deviation (%RSD).
Accuracy
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a blank matrix at three different concentration levels. The percentage recovery was calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The quantitative performance of the HPLC method is summarized in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD (µg/mL) | 0.3 |
| LOQ (µg/mL) | 1.0 |
Visualizations
Experimental Workflow
The logical flow of the quantification process is illustrated in the following diagram.
Caption: Workflow for HPLC quantification of this compound.
Amentoflavone Signaling Pathway
Amentoflavone has been reported to exert its biological effects by modulating several intracellular signaling pathways. A simplified diagram of some of these key pathways is presented below.
Caption: Amentoflavone's inhibitory effects on key signaling pathways.
Conclusion
The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound. The validation results demonstrate that the method is reliable and suitable for routine analysis in research and quality control settings. This analytical tool will facilitate further investigation into the therapeutic potential of this compound.
References
- 1. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Semisynthetic preparation of amentoflavone: A negative modulator at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. ikm.org.my [ikm.org.my]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Amentoflavone Hexaacetate Stock Solutions for In Vitro Assays
Introduction
Amentoflavone, a naturally occurring biflavonoid found in plants like Ginkgo biloba and Hypericum perforatum, exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Its therapeutic potential is explored through the modulation of various signaling pathways, such as NF-κB, PI3K/Akt, and ERK.[4][5][6] Amentoflavone hexaacetate, a synthetic derivative of amentoflavone, is often used in research to potentially enhance solubility and cell permeability.[7] Proper preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in any in vitro assay. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for researchers, scientists, and drug development professionals.
Compound Information and Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | [4-[5,7-diacetyloxy-8-[2-acetyloxy-5-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl]-4-oxochromen-2-yl]phenyl] acetate | [7][8] |
| CAS Number | 17482-37-0 | [7][8][9] |
| Molecular Formula | C₄₂H₃₀O₁₆ | [8] |
| Molecular Weight | 790.7 g/mol | [7][8] |
| Appearance | Crystalline solid | [10] |
Solvent Selection and Solubility
The choice of solvent is crucial for dissolving the compound completely and ensuring its stability. Due to the hydrophobic nature of the acetate groups, this compound has poor solubility in aqueous solutions but is soluble in organic solvents.
| Solvent | Recommended Use | Key Considerations | Reference |
| DMSO | Primary choice for high-concentration stock solutions. | High polarity allows for solubilizing a wide range of compounds. Use fresh, anhydrous DMSO to avoid reduced solubility.[11] Final concentration in cell culture media should typically be ≤0.1% to avoid cytotoxicity. | [7] |
| Ethanol | Alternative for stock solutions. | May be less effective for achieving very high concentrations compared to DMSO. Ensure final concentration in media is non-toxic to cells. | [12][13] |
| DMF | Alternative for stock solutions. | Can be used to first dissolve the compound before dilution in aqueous buffers for specific applications. | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution that can be stored and used for subsequent dilutions.
Materials:
-
This compound powder (MW: 790.7 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh out 1 mg of this compound powder using an analytical balance.
-
Calculating Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (1 mg / (790.7 g/mol * 10 mmol/L)) * 1,000,000 = 126.5 µL
-
-
Dissolution: Add 126.5 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[14]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[14]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the primary stock solution to prepare working concentrations for treating cells in culture.
Materials:
-
10 mM this compound primary stock solution
-
Sterile, serum-free cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (e.g., to 1 mM):
-
Pipette 10 µL of the 10 mM primary stock solution into a sterile microcentrifuge tube.
-
Add 90 µL of sterile cell culture medium to the tube.
-
Vortex gently to mix. This results in a 1 mM intermediate solution.
-
-
Final Working Solution (e.g., to 10 µM in a 96-well plate):
-
For a final well volume of 200 µL, a 2X working solution is often prepared first.
-
To prepare a 20 µM (2X) working solution, dilute the 1 mM intermediate solution 1:50 (e.g., 4 µL of 1 mM solution + 196 µL of medium).
-
Add 100 µL of this 2X working solution to wells already containing 100 µL of cell culture medium (with cells). This results in a final concentration of 10 µM.
-
Important: Always prepare a vehicle control using the same final concentration of DMSO as in the treatment wells (e.g., 0.1%).[11]
-
Storage and Stability
Proper storage is essential to maintain the integrity and activity of this compound.
| Solution Type | Storage Temperature | Duration | Recommendations | Reference |
| Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment. | [7] |
| Primary Stock (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [7][14] |
| Primary Stock (in DMSO) | -80°C | Up to 6 months | Preferred for longer-term storage. | [14] |
| Aqueous Working Solutions | 2-8°C | Not recommended (>1 day) | Prepare fresh from stock solution for each experiment. | [10] |
Application Example: Cytotoxicity Assay
A common application for a newly prepared stock solution is to determine its cytotoxic effect on a cell line of interest.
Protocol 3: General Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general workflow for assessing the cytotoxicity of this compound.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]
-
Compound Treatment: The next day, remove the old medium and add fresh medium containing various concentrations of this compound (prepared as per Protocol 2). Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]
-
Add Assay Reagent: Add the cytotoxicity detection reagent (e.g., MTT, XTT, or CellTox™ Green) to each well according to the manufacturer's instructions.[17]
-
Incubate and Read: Incubate for the required time to allow for color development (for metabolic assays) or signal generation.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Signaling Pathway Context
Amentoflavone, the parent compound of this compound, is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][6] This pathway is a critical regulator of inflammation, immune responses, and cell survival. Its dysregulation is implicated in diseases like cancer and chronic inflammatory conditions.[5]
References
- 1. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 2. Semisynthetic preparation of amentoflavone: A negative modulator at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amentoflavone | C30H18O10 | CID 5281600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy this compound | 17482-37-0 | >98% [smolecule.com]
- 8. This compound | C42H30O16 | CID 193521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. glpbio.com [glpbio.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Amentoflavone Hexaacetate as a Prodrug of Amentoflavone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amentoflavone, a naturally occurring biflavonoid found in plants such as Ginkgo biloba and Selaginella tamariscina, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1][2][3][4] These therapeutic potentials are often attributed to its ability to modulate key cellular signaling pathways, such as Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt), and Extracellular signal-regulated kinase (ERK).[1][2][4] However, the clinical translation of amentoflavone is significantly hampered by its poor physicochemical properties, namely its low aqueous solubility and consequently, poor oral bioavailability.[3]
To overcome these limitations, a prodrug strategy involving the synthesis of amentoflavone hexaacetate has been proposed. This approach masks the six hydroxyl groups of amentoflavone with acetate esters, which is hypothesized to increase its lipophilicity and subsequent absorption. Following administration, the acetate groups are expected to be cleaved by endogenous esterases, releasing the active amentoflavone. This document provides detailed application notes and protocols for researchers investigating this compound as a prodrug of amentoflavone.
Physicochemical Properties
This compound is a synthetic derivative of amentoflavone designed to enhance its drug-like properties. The masking of the polar hydroxyl groups with acetate moieties is intended to increase its solubility in organic solvents and improve its membrane permeability.
| Property | Amentoflavone | This compound (Predicted) | Reference |
| Molecular Formula | C₃₀H₁₈O₁₀ | C₄₂H₃₀O₁₆ | [1] |
| Molecular Weight | 538.46 g/mol | 790.67 g/mol | [1] |
| Aqueous Solubility | Practically insoluble | Predicted to be low in aqueous buffers | [3] |
| Organic Solubility | Soluble in DMSO, ethanol | Soluble in DMSO | [1][5] |
| LogP (Predicted) | High | Higher than amentoflavone |
Proposed Mechanism of Action
The underlying principle of using this compound as a prodrug is to facilitate its absorption and systemic distribution. Once absorbed, it is anticipated to undergo enzymatic hydrolysis to release the parent amentoflavone, which can then exert its therapeutic effects by modulating various signaling pathways.
Caption: Prodrug activation and mechanism of action.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from amentoflavone.
Materials:
-
Amentoflavone
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve amentoflavone in a mixture of anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Hydrolysis of this compound
Objective: To evaluate the conversion of this compound to amentoflavone in a simulated biological fluid.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human or rat plasma
-
Acetonitrile
-
Incubator or water bath at 37°C
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation medium: PBS (pH 7.4) and human or rat plasma.
-
Add a small aliquot of the this compound stock solution to the pre-warmed incubation medium to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by HPLC to quantify the concentrations of both this compound and the released amentoflavone.
-
Calculate the rate of hydrolysis and the half-life of the prodrug.
Cell Permeability Assay (Caco-2 Model)
Objective: To assess the intestinal permeability of this compound compared to amentoflavone.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Amentoflavone and this compound
-
HPLC system
Procedure:
-
Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed and differentiated (typically 21 days).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Prepare transport buffer (HBSS) containing a known concentration of either amentoflavone or this compound.
-
Add the transport buffer containing the test compound to the apical (AP) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the BL side and replace with fresh transport buffer.
-
At the end of the experiment, collect the final sample from the AP side.
-
Analyze the concentration of the test compound in all collected samples by HPLC.
-
Calculate the apparent permeability coefficient (Papp) for each compound.
References
Application Notes and Protocols for Amentoflavone Hexaacetate Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amentoflavone, a naturally occurring biflavonoid found in various plants, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] Its therapeutic potential is often linked to its ability to modulate key cellular signaling pathways such as NF-κB, PI3K/Akt, and ERK.[1][4][5][6] However, the clinical translation of amentoflavone is often hampered by its poor bioavailability. Amentoflavone hexaacetate, a less polar derivative, is synthesized to potentially enhance its cell permeability and subsequent bioavailability.
This document provides detailed protocols for assessing the cell permeability of this compound using two standard in vitro models: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 model is considered the gold standard for predicting human intestinal absorption as it mimics the intestinal epithelial barrier and can account for both passive diffusion and active transport mechanisms.[7][8][9] The PAMPA model offers a higher-throughput, cell-free alternative for specifically evaluating passive permeability.[10][11][12]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the cell permeability assays.
Table 1: Apparent Permeability Coefficients (Papp) of this compound in Caco-2 Monolayers
| Compound | Concentration (µM) | Direction | Papp (x 10-6 cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | 10 | A → B | Data | Data |
| 10 | B → A | Data | ||
| 50 | A → B | Data | Data | |
| 50 | B → A | Data | ||
| Propranolol (High Perm.) | 10 | A → B | >10 | ~1.0 |
| Atenolol (Low Perm.) | 10 | A → B | <1.0 | ~1.0 |
(Note: A → B refers to transport from the apical to the basolateral side; B → A refers to transport from the basolateral to the apical side. The efflux ratio is a key indicator of active efflux.)
Table 2: Effective Permeability (Pe) of this compound in the PAMPA Model
| Compound | Concentration (µM) | pH | Pe (x 10-6 cm/s) | % Recovery |
| This compound | 50 | 5.5 | Data | Data |
| 50 | 6.2 | Data | Data | |
| 50 | 7.4 | Data | Data | |
| Propranolol (High Perm.) | 50 | 7.4 | >10 | >80 |
| Atenolol (Low Perm.) | 50 | 7.4 | <1.0 | >80 |
Experimental Protocols
Caco-2 Cell Permeability Assay
This protocol is adapted from established methods for assessing the intestinal permeability of flavonoids and other xenobiotics.[7][8][13]
2.1.1. Materials
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
This compound
-
Propranolol and Atenolol (controls)
-
Lucifer yellow
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for quantification
2.1.2. Cell Culture and Seeding
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 3-4 days when they reach 80-90% confluency. Use cells between passages 25 and 40 for permeability studies.
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
2.1.3. Monolayer Integrity Assessment
-
Before the transport experiment, measure the TEER of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values > 250 Ω·cm2 are considered suitable for the assay.
-
Additionally, perform a Lucifer yellow permeability test. Add Lucifer yellow to the apical side and incubate for 1 hour. The apparent permeability of Lucifer yellow should be less than 1 x 10-6 cm/s, indicating a tight monolayer.
2.1.4. Transport Experiment
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).
-
For Apical to Basolateral (A → B) transport:
-
Add the test compound (this compound) or control compounds dissolved in HBSS to the apical chamber (e.g., 0.5 mL for 12-well plates).
-
Add fresh HBSS to the basolateral chamber (e.g., 1.5 mL for 12-well plates).
-
-
For Basolateral to Apical (B → A) transport:
-
Add the test compound or control compounds dissolved in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C on an orbital shaker (50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and immediately replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
2.1.5. Sample Analysis and Data Calculation
-
Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm2)
-
C0 is the initial concentration in the donor chamber (µmol/cm3)
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is based on standard PAMPA methods for assessing passive permeability.[11][12][14][15]
2.2.1. Materials
-
PAMPA plate system (e.g., 96-well filter plate and acceptor plate)
-
Phosphatidylcholine in dodecane solution (or a commercial lipid mixture)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5, 6.2, 7.4)
-
This compound
-
Control compounds (e.g., propranolol, atenolol)
-
UV-Vis spectrophotometer or LC-MS/MS system
2.2.2. Assay Procedure
-
Coat the filter membrane of the donor plate with 5 µL of the lipid solution and allow it to impregnate for 5-10 minutes.
-
Prepare the test and control compounds in the appropriate PBS buffer.
-
Add the compound solutions to the donor wells (e.g., 150-200 µL).
-
Add fresh buffer to the acceptor wells (e.g., 300 µL).
-
Assemble the PAMPA "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compounds in both the donor and acceptor wells using UV-Vis spectrophotometry or LC-MS/MS.
2.2.3. Data Calculation
-
Calculate the effective permeability (Pe) in cm/s using a simplified or complete equation provided by the PAMPA system manufacturer. A common equation is:
Pe = - [ln(1 - CA(t) / Cequ)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequ is the equilibrium concentration
-
VD and VA are the volumes of the donor and acceptor wells
-
A is the filter area
-
t is the incubation time
-
Visualizations
The following diagrams illustrate the experimental workflow and relevant signaling pathways.
Caption: Caco-2 Permeability Assay Workflow.
Caption: Amentoflavone Signaling Pathways.
References
- 1. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amentoflavone reverses epithelial‐mesenchymal transition in hepatocellular carcinoma cells by targeting p53 signalling pathway axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. enamine.net [enamine.net]
- 10. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for In Vivo Studies of Amentoflavone
Introduction
Amentoflavone, a naturally occurring biflavonoid found in various plants such as Ginkgo biloba and Hypericum perforatum, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2][3] While the user specified an interest in amentoflavone hexaacetate, a derivative of amentoflavone, the available in vivo research predominantly focuses on amentoflavone. This compound is likely an acetylated form of amentoflavone, a modification often employed to enhance bioavailability; however, specific in vivo studies detailing its use are sparse in recent literature.[4] The following application notes and protocols are therefore based on the extensive in vivo data available for amentoflavone, providing a comprehensive resource for researchers investigating its therapeutic potential in various disease models.
I. Anti-Cancer Applications
Amentoflavone has demonstrated notable anti-tumor and anti-metastatic effects in preclinical cancer models. It has been shown to inhibit tumor growth, reduce metastasis, and modulate key signaling pathways involved in cancer progression.[5]
Animal Models
Commonly used animal models for evaluating the anti-cancer efficacy of amentoflavone include xenograft and orthotopic models in immunocompromised mice, as well as metastasis models in syngeneic mice.
Quantitative Data Summary
| Therapeutic Area | Animal Model | Cell Line | Amentoflavone Dosage & Route | Key Quantitative Findings | Reference |
| Colorectal Cancer | Xenograft & Orthotopic (BALB/c nude mice) | CT26, HCT116 | Not specified in abstract | Markedly reduced tumor growth, improved survival. No signs of toxicity observed (stable AST, ALT, γGT, CREA, and body weight). | [5] |
| Melanoma Metastasis | C57BL/6 mice | B16F-10 | 50 mg/kg BW, daily for 10 days | Significantly lowered the number of lung nodules (p<0.001). | [6][7] |
| Patient-Derived Xenograft (PDX) | PDX model | Colorectal Cancer | 50 mg/kg body weight for 45 days | Monitored xenograft growth inhibition. | [8] |
| Angiogenesis | Orthotopic melanoma & xenograft colon carcinoma | MeWo, HCT-116 | Not specified in abstract | Inhibited tumor growth and associated neovascularization. | [9] |
Experimental Protocols
1. Colorectal Cancer Xenograft and Orthotopic Model [5]
-
Animal Model: BALB/c nude mice.
-
Cell Lines: CT26 and HCT116 human colorectal cancer cells.
-
Tumor Induction:
-
Xenograft: Subcutaneous injection of cancer cells into the flank of the mice.
-
Orthotopic: Surgical implantation of cancer cells into the colon of the mice.
-
-
Treatment:
-
Drug Preparation: Amentoflavone formulation (vehicle not specified in the abstract).
-
Administration: The route and frequency of amentoflavone administration were not detailed in the abstract but would typically be oral gavage or intraperitoneal injection.
-
-
Endpoint Analysis:
-
Tumor growth was monitored, likely by caliper measurements for xenografts and imaging (CT, 18F-FDG uptake) for orthotopic tumors.[5]
-
Survival was tracked using Kaplan-Meier analysis.[5]
-
Toxicity was assessed by monitoring body weight and serum biochemistry (AST, ALT, γGT, CREA).[5]
-
Organ histology was performed to check for any treatment-related pathological changes.[5]
-
2. Melanoma Lung Metastasis Model [6][7]
-
Animal Model: C57BL/6 mice.
-
Cell Line: B16F-10 melanoma cells.
-
Metastasis Induction: Intravenous injection of B16F-10 cells via the tail vein.
-
Treatment:
-
Drug Preparation: Amentoflavone suspended in an appropriate vehicle.
-
Administration: Daily administration of 50 mg/kg body weight for 10 consecutive days.
-
-
Endpoint Analysis:
-
After 21 days, mice were euthanized, and the lungs were harvested.
-
The number of tumor nodules on the lung surface was counted.
-
Lung tissues were processed for mRNA expression analysis of genes related to metastasis (MMP-2, MMP-9), angiogenesis (VEGF), and inflammation (TNF-alpha, IL-1beta, IL-6).[6]
-
Signaling Pathway
A key mechanism of amentoflavone's anti-cancer activity in colorectal cancer involves the inhibition of the GLI-1/IL-6/STAT3 signaling axis.[5]
II. Neuroprotective Applications
Amentoflavone has shown significant neuroprotective effects in animal models of epilepsy, hypoxic-ischemic brain injury, and Alzheimer's disease. Its mechanisms include anti-inflammatory, antioxidative, and anti-apoptotic actions.[1][2]
Animal Models
Rodent models are primarily used, including pilocarpine-induced epilepsy in mice, hypoxic-ischemic brain damage in neonatal rats, and amyloid-beta-induced memory deficits in rats.
Quantitative Data Summary
| Therapeutic Area | Animal Model | Amentoflavone Dosage & Route | Key Quantitative Findings | Reference |
| Epilepsy | Pilocarpine-induced mouse kindling model | 25 mg/kg, intragastrically for 3 days | Reduced epileptic seizures, shortened attack time, diminished loss and apoptosis of hippocampal neurons. | [2] |
| Hypoxic-Ischemic Brain Damage | Post-natal day 7 rats | 30 mg/kg, systemic administration | Markedly reduced brain tissue loss with a therapeutic window up to 6 h post-hypoxia. | [1] |
| Cerebral Ischemia/Reperfusion | Rats | 20 and 40 mg/kg, oral | Dose-dependent reduction in serum TNF-α, IL-1β, and IL-6. | [10] |
| Alzheimer's Disease | Aβ1-42-induced rat model | Not specified in abstract | Significantly attenuated Aβ-induced neurological deficits and neuronal cell death. | [11] |
Experimental Protocols
1. Pilocarpine-Induced Epilepsy Model in Mice [2]
-
Animal Model: Mice.
-
Epilepsy Induction: Administration of pilocarpine to induce seizures.
-
Treatment:
-
Drug Preparation: Amentoflavone suspension for intragastric administration.
-
Administration: 25 mg/kg intragastrically for 3 consecutive days prior to pilocarpine injection.
-
-
Endpoint Analysis:
-
Behavioral monitoring of seizure activity (e.g., Racine scale).
-
Histological analysis of the hippocampus to assess neuronal loss and apoptosis.
-
Biochemical analysis of inflammatory markers (e.g., NF-κB activation) in brain tissue.[2]
-
2. Hypoxic-Ischemic Brain Damage Model in Neonatal Rats [1]
-
Animal Model: Post-natal day 7 Sprague-Dawley rats.
-
Injury Induction: Unilateral carotid ligation followed by exposure to hypoxia.
-
Treatment:
-
Drug Preparation: Amentoflavone solution for systemic administration.
-
Administration: A single systemic dose of 30 mg/kg at various time points up to 6 hours after the hypoxic insult.
-
-
Endpoint Analysis:
Signaling Pathway
In cerebral ischemia/reperfusion injury, amentoflavone is suggested to attenuate neuroinflammation by targeting the HMGB1-mediated TLR4/NF-κB signaling pathway.
III. Anti-Diabetic Applications
Amentoflavone has demonstrated potential anti-diabetic effects by improving glucose and lipid metabolism in animal models of diabetes.
Animal Models
A common model is the high-fat diet and low-dose streptozotocin-induced diabetic mouse model, which mimics type 2 diabetes.
Quantitative Data Summary
| Therapeutic Area | Animal Model | Amentoflavone Dosage & Route | Key Quantitative Findings | Reference |
| Diabetes | High-fat diet and streptozotocin-induced diabetic mice | Not specified in abstract | Decreased glucose, TC, TG, LDL-C, and glucagon. Increased HDL-C and insulin. Regulated glucose metabolic enzymes. Increased pAkt and GLUT4 translocation. | [4][13] |
Experimental Protocol
1. High-Fat Diet and Streptozotocin-Induced Diabetic Mouse Model [4][13]
-
Animal Model: Mice.
-
Diabetes Induction:
-
Feeding a high-fat diet for a specified period.
-
Administration of a low dose of streptozotocin to induce hyperglycemia.
-
-
Treatment:
-
Drug Preparation: Amentoflavone formulation for administration.
-
Administration: Administered for 8 weeks (route not specified in abstract).
-
-
Endpoint Analysis:
-
Measurement of blood glucose and serum lipid profiles (TC, TG, LDL-C, HDL-C).
-
Measurement of serum insulin and glucagon levels.
-
Assessment of hepatic steatosis and pancreatic histopathology.
-
Analysis of glucose metabolic enzyme activities in the liver.
-
Western blot analysis of key proteins in the insulin signaling pathway (e.g., Akt, pAkt) and GLUT4 translocation in skeletal muscle.[13]
-
Signaling Pathway
Amentoflavone's anti-diabetic effects are partly attributed to the activation of the PI3K/Akt signaling pathway, leading to increased GLUT4 translocation.[13]
IV. Anti-Inflammatory Applications
Amentoflavone exhibits potent anti-inflammatory properties in various acute and chronic inflammation models.
Animal Models
Models include croton oil-induced ear edema in mice and carrageenan-induced paw edema in rats.
Quantitative Data Summary
| Therapeutic Area | Animal Model | Amentoflavone Dosage & Route | Key Quantitative Findings | Reference |
| Acute Inflammation | Croton oil-induced mouse ear edema | Intraperitoneal | Potent anti-inflammatory activity. | [14] |
| Acute Inflammation | Rat carrageenan paw edema | Intraperitoneal | ED50 = 42 mg/kg. | [14] |
| Analgesia | Acetic acid writhing test in mice | Intraperitoneal | ED50 = 9.6 mg/kg. | [14] |
Experimental Protocol
1. Carrageenan-Induced Paw Edema in Rats [14]
-
Animal Model: Sprague-Dawley rats.
-
Inflammation Induction: Subplantar injection of carrageenan into the rat's hind paw.
-
Treatment:
-
Drug Preparation: Amentoflavone solution for intraperitoneal injection.
-
Administration: Intraperitoneal injection of amentoflavone at various doses prior to carrageenan injection.
-
-
Endpoint Analysis:
-
Measurement of paw volume at different time points after carrageenan injection using a plethysmometer.
-
Calculation of the percentage of edema inhibition compared to the control group.
-
V. Pharmacokinetics
Understanding the pharmacokinetic profile of amentoflavone is crucial for designing in vivo experiments. Studies in rats have shown that amentoflavone is extensively metabolized.
Pharmacokinetic Data Summary in Rats
| Administration Route | Dose | Key Findings | Reference |
| Intravenous (iv) | 10 mg/kg | 73.2% ± 6.29% of total amentoflavone detected in plasma as conjugated metabolites. | [14][15] |
| Intraperitoneal (ip) | 10 mg/kg | 70.2% ± 5.18% of total amentoflavone detected in plasma as conjugated metabolites. | [14][15] |
| Oral (po) | 300 mg/kg | 90.7% ± 8.3% of total amentoflavone circulates as conjugated metabolites. Very low bioavailability (0.04% ± 0.01% for free amentoflavone). | [14][15] |
Experimental Workflow for Pharmacokinetic Analysis
Disclaimer: These protocols are based on published literature and should be adapted and optimized for specific experimental conditions and institutional guidelines. It is essential to consult the original research articles for complete details.
References
- 1. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Anti-inflammatory & anti-ulcerogenic activity of amentoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Strategy for Metabolites of Amentoflavone In Vivo and In Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amentoflavone | RSV | Opioid Receptor | Phospholipase | TargetMol [targetmol.com]
- 8. journalacri.com [journalacri.com]
- 9. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amentoflavone attenuates oxidative stress and neuroinflammation induced by cerebral ischemia/reperfusion in rats by targeting HMGB1-mediated TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amentoflavone derivatives significantly act towards the main protease (3CLPRO/MPRO) of SARS-CoV-2: in silico admet profiling, molecular docking, molecular dynamics simulation, network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semisynthetic preparation of amentoflavone: A negative modulator at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
Formulation of Amentoflavone Hexaacetate for Enhanced Oral Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amentoflavone, a naturally occurring biflavonoid, exhibits a wide range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its therapeutic potential is significantly hampered by poor oral bioavailability, primarily due to its low aqueous solubility. Amentoflavone hexaacetate, a more lipophilic derivative, is hypothesized to offer advantages in membrane permeability but is expected to share the solubility challenges of its parent compound. This document provides detailed application notes and experimental protocols for the formulation of this compound for oral delivery, focusing on two advanced formulation strategies: polymeric micelles and amorphous solid dispersions. Due to the limited publicly available data on this compound, the proposed strategies are based on successful formulations of the parent compound, amentoflavone, and are supported by established principles for enhancing the bioavailability of poorly soluble drugs.
Introduction to Amentoflavone and this compound
Amentoflavone is a biflavonoid found in various medicinal plants. Its extensive biological activities are well-documented. This compound (C₄₂H₃₀O₁₆, M.W. 790.7 g/mol ) is a synthetic derivative of amentoflavone where the six hydroxyl groups are acetylated. This modification increases the lipophilicity of the molecule, which may enhance its passive diffusion across the intestinal membrane. However, the increased lipophilicity is also likely to exacerbate its poor aqueous solubility.
Table 1: Physicochemical Properties of Amentoflavone and this compound
| Property | Amentoflavone | This compound |
| Chemical Formula | C₃₀H₁₈O₁₀[1] | C₄₂H₃₀O₁₆[2] |
| Molecular Weight | 538.47 g/mol [1] | 790.7 g/mol [2] |
| Predicted LogP | ~3.5 - 4.5[3] | 4.6[2] |
| Aqueous Solubility | Poor[4] | Predicted to be very poor |
| Key Challenge for Oral Delivery | Low solubility, extensive first-pass metabolism[4][5] | Very low predicted aqueous solubility |
Formulation Strategies for Enhanced Oral Bioavailability
Given the anticipated poor aqueous solubility of this compound, formulation strategies that enhance dissolution and absorption are critical. Two promising approaches are detailed below.
Polymeric Micelle Formulation
Polymeric micelles are nano-sized core-shell structures formed by the self-assembly of amphiphilic block copolymers in an aqueous medium. The hydrophobic core can encapsulate poorly soluble drugs like this compound, while the hydrophilic shell provides a stable interface with the aqueous environment of the gastrointestinal tract, thereby improving drug solubilization and absorption. Studies have shown that a polymeric micelle formulation can increase the oral bioavailability of amentoflavone by approximately 3.2 times compared to a solution.[6][7]
Amorphous Solid Dispersion (ASD)
Amorphous solid dispersions involve dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix. The amorphous form of a drug has higher free energy and, consequently, greater aqueous solubility and a faster dissolution rate than its crystalline counterpart. This strategy has been successfully applied to a Selaginella doederleinii extract containing amentoflavone, resulting in a significant increase in its oral bioavailability in rats.[3][8][9]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize pharmacokinetic data from studies on different oral formulations of amentoflavone. This data serves as a benchmark for the expected improvements in the bioavailability of this compound when formulated using similar advanced techniques.
Table 2: Pharmacokinetic Parameters of Amentoflavone in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability | Reference |
| Amentoflavone Suspension | 300 | - | - | - | Baseline | [5] |
| Amentoflavone Polymeric Micelles | - | - | - | - | ~3.2x | [7][10] |
| S. doederleinii Extract (containing Amentoflavone) | 20.76 | 18.6 ± 4.2 | 0.5 | 102.8 ± 21.5 | Baseline | [3] |
| S. doederleinii Extract ASD | 20.76 | 158.4 ± 35.7 | 0.75 | 1152.6 ± 289.4 | ~11.2x | [3] |
Note: Data for different formulations are from separate studies and should be compared with caution. The ASD data is for an extract, not pure amentoflavone.
Experimental Protocols
Protocol for Preparation of this compound-Loaded Polymeric Micelles
This protocol is adapted from methodologies used for other poorly soluble drugs.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Soluplus®, Pluronic® series)
-
Organic solvent (e.g., acetone, ethanol)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve a specific amount of this compound and the amphiphilic block copolymer in the organic solvent.
-
The organic solvent is then removed under reduced pressure using a rotary evaporator to form a thin film on the inner wall of the flask.
-
Hydrate the resulting film with pre-warmed deionized water under gentle stirring.
-
Continue stirring until the film is completely dissolved and a clear or slightly opalescent solution of polymeric micelles is formed.
-
Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug or aggregates.
-
Characterize the formulation for particle size, polydispersity index (PDI), drug loading, and encapsulation efficiency.
Protocol for Preparation of this compound Amorphous Solid Dispersion (ASD)
This protocol is based on the solvent evaporation method.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC-AS)
-
Organic solvent (e.g., ethanol, methanol)
-
Vacuum oven
-
Mortar and pestle
-
Sieve
Procedure:
-
Dissolve a defined ratio of this compound and the hydrophilic polymer in the organic solvent.
-
Remove the solvent by evaporation under vacuum at a controlled temperature.
-
Dry the resulting solid under vacuum for an extended period to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform powder.
-
Characterize the ASD for its amorphous nature (using DSC and XRD), drug content, and dissolution behavior.
Protocol for In Vitro Dissolution Testing
Apparatus: USP Dissolution Apparatus 2 (Paddle)
Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8).
Procedure:
-
Fill the dissolution vessels with the appropriate dissolution medium maintained at 37 ± 0.5 °C.
-
Place a known amount of the this compound formulation (equivalent to a specific dose) in each vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
Withdraw samples at predetermined time intervals and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Protocol for Caco-2 Cell Permeability Assay
This assay assesses the potential for intestinal absorption of the formulated this compound.
Procedure:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, and the transepithelial electrical resistance (TEER) indicates the formation of tight junctions.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (A) side of the monolayer.
-
At specified time points, collect samples from the basolateral (B) side.
-
To assess efflux, apply the formulation to the basolateral side and sample from the apical side.
-
Analyze the concentration of this compound in the collected samples to determine the apparent permeability coefficient (Papp).
Protocol for Animal Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Fast the rats overnight before oral administration of the formulation.
-
Administer the this compound formulation via oral gavage at a predetermined dose.
-
Collect blood samples from the tail vein at various time points post-administration.
-
Process the blood samples to obtain plasma.
-
Extract this compound and/or its metabolites from the plasma and analyze the concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by Amentoflavone
Amentoflavone has been shown to modulate key inflammatory and cell survival pathways, which are likely to be relevant for the biological activity of this compound as well.
Caption: Amentoflavone's inhibition of the NF-κB signaling pathway.
References
- 1. Amentoflavone | C30H18O10 | CID 5281600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C42H30O16 | CID 193521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation on absorption risks of amentoflavone after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Fabrication of an Amentoflavone-Loaded Micelle System for Oral Delivery To Improve Bioavailability and Hypoglycemic Effects in KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Identification of Amentoflavone Hexaacetate Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amentoflavone, a naturally occurring biflavonoid, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] To improve its bioavailability and therapeutic potential, derivatives such as amentoflavone hexaacetate are being investigated. This compound is a prodrug designed to enhance absorption, which is anticipated to undergo deacetylation in vivo to release the active amentoflavone. Subsequent metabolism of amentoflavone leads to the formation of various phase I and phase II metabolites.[3]
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the identification and characterization of this compound metabolites. The primary analytical approach involves high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a powerful tool for metabolite profiling.[3][4] Structural elucidation of key metabolites can be further confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Predicted Metabolic Pathway of this compound
The metabolism of this compound is expected to proceed in two main stages: initial deacetylation followed by the metabolism of the parent amentoflavone.
Analytical Techniques and Protocols
The identification of this compound metabolites requires a combination of robust sample preparation, high-resolution separation, and sensitive detection techniques.
Sample Preparation
Proper sample preparation is crucial for removing interfering substances and enriching the metabolites of interest from biological matrices such as plasma, urine, and feces.
Protocol for Plasma Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol for Urine Sample Preparation:
-
Centrifugation: Centrifuge the urine sample at 10,000 rpm for 10 minutes to remove particulate matter.
-
Dilution: Dilute the supernatant 1:1 with the initial mobile phase.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
For the analysis of conjugated metabolites, an enzymatic hydrolysis step can be included.
Protocol for Enzymatic Hydrolysis (for Glucuronide and Sulfate Conjugates):
-
To the plasma supernatant or urine sample, add β-glucuronidase/sulfatase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0).
-
Incubate the mixture at 37°C for 2-4 hours.
-
Stop the reaction by adding ice-cold acetonitrile.
-
Proceed with the subsequent steps of the respective sample preparation protocol.
LC-MS/MS Analysis for Metabolite Identification
Ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight tandem mass spectrometry (UHPLC-Q-TOF-MS/MS) is the method of choice for the comprehensive profiling of amentoflavone metabolites.[3]
Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A typical gradient starts with a low percentage of B, gradually increasing to elute more hydrophobic compounds. Optimize as needed. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive modes |
| Scan Range | m/z 100-1000 |
| Data Acquisition | Full scan MS and data-dependent MS/MS (dd-MS2) |
Data Analysis Workflow:
NMR Spectroscopy for Structural Confirmation
For unambiguous structure elucidation of novel or significant metabolites, isolation followed by NMR spectroscopy is recommended.[5]
Protocol for Metabolite Isolation and NMR Analysis:
-
Preparative HPLC: Scale up the sample preparation and inject onto a semi-preparative or preparative HPLC system to isolate sufficient quantities of the target metabolite.
-
Fraction Collection: Collect fractions corresponding to the peak of interest.
-
Purity Check: Analyze the collected fractions by analytical LC-MS to confirm purity.
-
Drying: Lyophilize or evaporate the pure fraction to obtain the isolated metabolite.
-
NMR Analysis: Dissolve the isolated metabolite in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) and acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Structure Determination: Interpret the NMR spectra to determine the precise chemical structure of the metabolite.
Quantitative Data Summary
While specific quantitative data for this compound metabolites is not yet available, the pharmacokinetic parameters of amentoflavone in rats provide a valuable reference. Following oral administration, amentoflavone is extensively metabolized, with the majority circulating as conjugated metabolites.[4]
Table 1: Pharmacokinetic Parameters of Amentoflavone in Rats after a Single Oral Dose (300 mg/kg) [4]
| Parameter | Free Amentoflavone | Conjugated Amentoflavone |
| Cmax (nmol/L) | 15.6 ± 4.2 | 152.3 ± 35.8 |
| Tmax (h) | 0.5 ± 0.2 | 0.6 ± 0.3 |
| AUC₀₋t (nmol·h/L) | 28.9 ± 7.6 | 298.7 ± 65.4 |
| t₁/₂ (h) | 2.1 ± 0.5 | 2.3 ± 0.6 |
| Bioavailability (%) | 0.04 ± 0.01 | 0.16 ± 0.04 |
Data are presented as mean ± SD.
Signaling Pathways Modulated by Amentoflavone
Amentoflavone has been shown to modulate several key signaling pathways involved in inflammation and cancer.[1][6] The identification of its metabolites is crucial for understanding whether these metabolites contribute to the overall pharmacological activity.
Conclusion
The analytical strategies and protocols outlined in these application notes provide a robust framework for the comprehensive identification and characterization of this compound metabolites. By employing a combination of advanced sample preparation techniques, high-resolution LC-MS/MS, and NMR spectroscopy, researchers can gain critical insights into the metabolic fate of this promising prodrug. This knowledge is essential for understanding its pharmacokinetic profile, mechanism of action, and for advancing its development as a potential therapeutic agent.
References
- 1. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Strategy for Metabolites of Amentoflavone In Vivo and In Vitro Based on UHPLC-Q-TOF-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR studies of some naturally occurring amentoflavone and hinokiflavone biflavonoids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Amentoflavone Hexaacetate Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amentoflavone, a naturally occurring biflavonoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. These biological effects are largely attributed to its ability to inhibit a range of enzymes involved in key physiological and pathological processes. Amentoflavone hexaacetate, a synthetic derivative, is often utilized in research settings. It is presumed to function as a prodrug, whereby the acetate groups enhance its cellular permeability, followed by intracellular hydrolysis by cellular esterases to release the active amentoflavone. This document provides detailed protocols for assessing the enzyme inhibitory potential of amentoflavone, which is the anticipated active form of this compound within a biological system.
Data Presentation: Enzyme Inhibition by Amentoflavone
The following table summarizes the inhibitory activity of amentoflavone against various enzymes, as reported in the scientific literature. This data provides a valuable reference for researchers investigating the therapeutic potential of amentoflavone and its derivatives.
| Enzyme Target | IC50 (µM) | Enzyme Source | Comments |
| Phospholipase C gamma 1 (PLCγ1) | 29 | Not specified | Inhibited the formation of total inositol phosphates with an IC50 of 9.2 µM. |
| Group II Phospholipase A2 (PLA2) | Not specified | Not specified | Amentoflavone is noted to have an inhibitory effect.[1][2] |
| Cyclooxygenase-1 (COX-1) | 12.4 | Not specified | Selective inhibition of COX-1 catalyzed prostaglandin biosynthesis.[3] |
| Cyclooxygenase (COX) | Not specified | Guinea-pig epidermis | Amentoflavone was found to inhibit cyclooxygenase.[1] |
| Matrix Metalloproteinase-2 (MMP-2) | Not specified | Not specified | Amentoflavone treatment decreased the mRNA expression of MMP-2.[4] |
| Matrix Metalloproteinase-9 (MMP-9) | Not specified | Not specified | Amentoflavone treatment decreased the mRNA expression of MMP-9.[4] |
| Extracellular signal-regulated kinase (ERK) | Not specified | Not specified | Amentoflavone inhibited the activity of purified and immunoprecipitated ERK.[5] |
| NF-κB p65 Phosphorylation | 11.97 ± 4.91 | BV2 microglial cells | Amentoflavone suppressed LPS/INFγ-induced NF-κB phosphorylation.[1] |
| ERK Phosphorylation | 12.38 ± 2.61 | BV2 microglial cells | Amentoflavone decreased LPS/INFγ-induced ERK phosphorylation.[1] |
| p38 MAPK Phosphorylation | 10.79 ± 1.14 | BV2 microglial cells | Amentoflavone decreased LPS/INFγ-induced p38 MAPK phosphorylation.[1] |
| JNK Phosphorylation | 15.04 ± 3.58 | BV2 microglial cells | Amentoflavone decreased LPS/INFγ-induced JNK phosphorylation.[1] |
| Acetylcholinesterase | Not specified | Not specified | Amentoflavone showed inhibitory activity.[6] |
| Tyrosinase | Not specified | Not specified | Amentoflavone showed inhibitory activity.[6] |
| α-Amylase | Not specified | Not specified | Amentoflavone is a potent α-amylase inhibitor.[7][8] |
| α-Glucosidase | Not specified | Not specified | Amentoflavone is a potent α-glucosidase inhibitor.[7][8] |
| Cytochrome P450 (various) | 0.03 - 11.9 | Human liver microsomes | Amentoflavone inhibits multiple CYP enzymes including CYP2C9, CYP3A4, CYP1A2, etc. |
| SARS-CoV 3CLpro | 8.3 | Not specified | Amentoflavone is an effective inhibitor of the SARS-CoV 3CL protease.[9] |
| Bile Salt Hydrolase (BSH) | 0.34 | Lactobacillus salivarius | Amentoflavone was discovered to be an efficacious BSH inhibitor.[10] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 7.3 ± 0.5 | Not specified | Amentoflavone is a non-competitive inhibitor of PTP1B.[11] |
Experimental Protocols
This section provides detailed methodologies for assessing the inhibitory effects of amentoflavone (derived from this compound) on key enzymes. It is recommended that this compound be pre-incubated in the assay system or with cells to allow for esterase-mediated hydrolysis to amentoflavone. The optimal pre-incubation time should be determined empirically.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from fluorometric and colorimetric inhibitor screening kits.
Materials:
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Amentoflavone (or this compound) dissolved in DMSO
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., ADHP) or colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Positive control inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate (black for fluorometric, clear for colorimetric)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a kit, or based on established laboratory protocols. Amentoflavone/amentoflavone hexaacetate and the positive control should be prepared as stock solutions in DMSO and diluted to the desired concentrations in COX Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Assay Reaction:
-
To each well of the 96-well plate, add 150 µL of COX Assay Buffer, 10 µL of heme, and 10 µL of the COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound (amentoflavone/amentoflavone hexaacetate at various concentrations) or the positive control inhibitor. For the enzyme control (100% activity), add 10 µL of the assay buffer with the corresponding DMSO concentration.
-
Incubate the plate at 25°C for 10-15 minutes.
-
-
Initiation and Measurement:
-
Fluorometric: Add 10 µL of the fluorometric probe to each well. Initiate the reaction by adding 10 µL of arachidonic acid solution. Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Colorimetric: Initiate the reaction by adding 20 µL of TMPD solution followed by 20 µL of arachidonic acid solution. After a 5-minute incubation at room temperature, measure the absorbance at 590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve for fluorometric assays, or the final absorbance for colorimetric assays).
-
The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Phospholipase A2 (PLA2) Inhibition Assay
This protocol is based on a titrimetric or colorimetric assay using a synthetic substrate.
Materials:
-
PLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
Bee venom PLA2 (as a positive control enzyme)
-
Amentoflavone (or this compound) dissolved in DMSO
-
Substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine or lecithin emulsion
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) for colorimetric assay
-
0.01 N NaOH (standardized) for titrimetric assay
-
96-well microplate (for colorimetric assay) or a pH-stat/autotitrator
-
Microplate reader or pH meter
Procedure (Colorimetric):
-
Reagent Preparation: Prepare all reagents as required. The substrate should be freshly prepared.
-
Assay Reaction:
-
To each well of a 96-well plate, add 10 µL of DTNB solution.
-
Add 10 µL of the sample containing PLA2 and 5 µL of the test compound (amentoflavone/amentoflavone hexaacetate at various concentrations). For the positive control, use bee venom PLA2. For the blank, use assay buffer instead of the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 200 µL of the substrate solution to all wells.
-
Shake the plate for 30 seconds to mix.
-
Incubate at room temperature and measure the absorbance at 414 nm at multiple time points (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Subtract the rate of the blank from the rates of all other wells.
-
Calculate the percent inhibition as described for the COX assay.
-
Determine the IC50 value.
-
Protocol 3: Matrix Metalloproteinase (MMP-2 and MMP-9) Inhibition Assay
This protocol is based on a fluorometric assay using a quenched synthetic substrate.
Materials:
-
MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Recombinant human MMP-2 and MMP-9 enzymes
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation (if necessary)
-
Amentoflavone (or this compound) dissolved in DMSO
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Positive control inhibitor (e.g., NNGH)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Enzyme Activation (if using pro-MMPs): Incubate the pro-MMP enzyme with APMA (e.g., 1 mM) in assay buffer at 37°C for 1-3 hours.
-
Assay Reaction:
-
To each well of the 96-well plate, add the activated MMP-2 or MMP-9 enzyme.
-
Add the test compound (amentoflavone/amentoflavone hexaacetate at various concentrations) or a positive control inhibitor. For the enzyme control, add the assay buffer with the corresponding DMSO concentration.
-
Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately measure the fluorescence (e.g., Ex/Em = 325/393 nm or 490/520 nm, depending on the substrate) in a kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition and the IC50 value as described in the previous protocols.
-
Mandatory Visualizations
Caption: General experimental workflow for assessing enzyme inhibition.
Caption: Amentoflavone's inhibitory effect on the NF-κB signaling pathway.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amentoflavone enhances osteogenesis of human mesenchymal stem cells through JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phospholipase A2 - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Discovery and characterization of amentoflavone as a naturally occurring inhibitor against the bile salt hydrolase produced by Lactobacillus salivarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Amentoflavone Hexaacetate Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of amentoflavone hexaacetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete acetylation reaction. | - Ensure a molar excess of acetic anhydride and pyridine is used. - Extend the reaction time or gently heat the reaction mixture if the starting material is not fully consumed (monitor by TLC). |
| Degradation of the product during workup. | - Avoid prolonged exposure to acidic or basic conditions during extraction. - Use a saturated solution of sodium bicarbonate for neutralization, but avoid vigorous or extended washing to minimize potential hydrolysis. | |
| Loss of product during purification. | - Optimize the solvent system for column chromatography to ensure good separation without excessive tailing. - For recrystallization, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. | |
| Product is an Oil or Fails to Crystallize | Presence of residual pyridine or acetic anhydride. | - Ensure the crude product is thoroughly washed and dried under high vacuum to remove volatile impurities. Co-evaporation with a high-boiling point solvent like toluene can help remove traces of pyridine. |
| The product is impure, containing partially acetylated amentoflavone or other byproducts. | - Perform column chromatography to remove impurities before attempting recrystallization. - Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane, acetone/water). | |
| Multiple Spots on TLC After Purification | Incomplete separation of this compound from partially acetylated intermediates or other impurities. | - Optimize the mobile phase for column chromatography; a less polar solvent system may be required compared to the parent amentoflavone. A gradient elution might be necessary.[1] - Consider using a different stationary phase, such as Sephadex LH-20, which separates based on size and polarity. |
| Hydrolysis of acetate groups on the silica gel column. | - Deactivate the silica gel by adding a small percentage of a weak base like triethylamine to the eluent. - Minimize the time the compound spends on the column by using flash chromatography. | |
| Broad or Tailing Peaks in HPLC Analysis | Interaction of the compound with residual silanol groups on the C18 column. | - Use a mobile phase with a small amount of an acid modifier, like 0.1% formic acid or acetic acid, to suppress the ionization of residual silanols. |
| Poor solubility of this compound in the mobile phase. | - Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a TLC solvent system to monitor the acetylation of amentoflavone?
A good starting point for a TLC solvent system would be a mixture of a nonpolar solvent like hexane or toluene with a moderately polar solvent like ethyl acetate. For acetylated flavonoids, which are significantly less polar than their parent compounds, a system such as hexane:ethyl acetate (7:3 or 8:2 v/v) is often effective. You should see the product, this compound, with a much higher Rf value than the starting material, amentoflavone.
Q2: My purified this compound appears as a white solid, but the reported melting point is different from what I observe. Why might this be?
Discrepancies in melting points can arise from several factors. The presence of minor impurities, even after chromatography, can depress and broaden the melting point range. Additionally, different crystalline forms (polymorphs) of the compound may exhibit different melting points. Ensure your product is completely dry and free of residual solvents.
Q3: Can I use reversed-phase chromatography to purify this compound?
Yes, reversed-phase chromatography (e.g., using a C18 silica gel) can be an effective purification method, particularly for removing nonpolar impurities. A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid modifier (e.g., 0.1% formic acid) to improve peak shape.
Q4: How can I confirm that all six hydroxyl groups of amentoflavone have been acetylated?
The most definitive methods are spectroscopic. In the ¹H NMR spectrum, the disappearance of the signals corresponding to the phenolic protons and the appearance of new signals around 2.0-2.5 ppm for the acetyl methyl groups are indicative of acetylation. Mass spectrometry can be used to confirm the molecular weight of the hexaacetate derivative.
Q5: Is this compound susceptible to degradation during storage?
This compound is generally more stable than the parent amentoflavone due to the protection of the reactive hydroxyl groups. However, it can be susceptible to hydrolysis back to the parent compound or partially acetylated derivatives in the presence of moisture and acid or base. For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the acetylation of flavonoids and should be adapted and optimized for amentoflavone.[2]
-
Dissolution: Dissolve amentoflavone in a suitable volume of anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Acetylation: To the stirred solution, add a molar excess (typically 10-20 equivalents) of acetic anhydride dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to quench the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash successively with 1M HCl to remove pyridine, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
1. Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A solvent system of increasing polarity, for example, a gradient of hexane and ethyl acetate. Based on TLC analysis, a suitable starting eluent could be 9:1 hexane:ethyl acetate, gradually increasing the polarity to 7:3 or 6:4.
-
Procedure:
-
Prepare the column with the silica gel slurry in the initial, least polar solvent mixture.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified this compound.
-
2. Recrystallization
-
Solvent System: A suitable solvent system for recrystallization can be determined by testing the solubility of the purified product in various solvents. Common systems for acetylated flavonoids include ethanol/water, ethyl acetate/hexane, or acetone.[2]
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of the hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.
-
Quantitative Data
The following table presents hypothetical data for the purification of this compound, illustrating the expected changes in purity and yield at each step.
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (by HPLC, %) |
| Crude Product | 500 | 500 | 100 | 75 |
| Column Chromatography | 500 | 350 | 70 | 95 |
| Recrystallization | 350 | 280 | 80 (of this step) | >99 |
| Overall | 500 | 280 | 56 | >99 |
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
References
preventing degradation of amentoflavone hexaacetate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of amentoflavone hexaacetate in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the type of solvent used. Hydrolysis of the acetate groups is a key degradation pathway, which can be accelerated by non-optimal conditions.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term storage, dimethyl sulfoxide (DMSO) is a suitable solvent. It is recommended to use fresh, anhydrous DMSO to minimize moisture-related hydrolysis. For long-term storage, it is advisable to store the compound as a dry solid at -20°C.
Q3: How does pH affect the stability of this compound in solution?
A3: Acetylated flavonoids, like this compound, are susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The acetate groups can be cleaved, leading to the formation of partially deacetylated intermediates and eventually amentoflavone. Generally, a slightly acidic to neutral pH range (pH 4-7) is recommended to minimize hydrolysis.
Q4: What are the optimal storage conditions for this compound solutions?
A4: To ensure stability, this compound solutions should be stored at low temperatures, protected from light. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For longer durations, storage at -20°C or below is advisable. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may accelerate degradation.
Q5: Can I expose solutions of this compound to ambient light during my experiments?
A5: It is best to minimize exposure to light, especially UV light, as it can induce photodegradation of the flavonoid core. It is recommended to work with solutions in a dimly lit environment or use amber-colored vials or aluminum foil to protect the samples from light.
Troubleshooting Guides
Issue 1: Unexpected loss of compound activity or concentration in solution.
This is a common issue that can arise from the degradation of this compound. The following troubleshooting guide will help you identify and resolve the potential causes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound degradation.
Quantitative Data Summary: Factors Affecting Stability
| Parameter | Condition | Recommended Practice | Potential Impact of Deviation |
| pH | pH < 4 | Use of acidic buffers should be validated for stability. | Increased risk of acid-catalyzed hydrolysis. |
| pH 4 - 7 | Optimal range for stability. | Minimal degradation. | |
| pH > 7 | Avoid basic conditions. | Rapid base-catalyzed hydrolysis of acetate groups. | |
| Temperature | -20°C or below | Recommended for long-term storage of solutions. | Significantly slows degradation kinetics. |
| 2 - 8°C | Suitable for short-term storage (up to one week). | Slower degradation compared to room temperature. | |
| Room Temperature (~25°C) | Avoid for prolonged periods. | Increased rate of hydrolysis and other degradation reactions. | |
| > 40°C | Avoid. | Accelerated thermal degradation. | |
| Light | Dark (Amber Vials) | Recommended for all solutions. | Minimizes risk of photodegradation. |
| Ambient Light | Minimize exposure. | Potential for gradual photodegradation. | |
| UV Light | Avoid direct exposure. | Rapid degradation of the flavonoid structure. | |
| Solvent | Anhydrous DMSO | Recommended for stock solutions. | Minimizes hydrolysis. |
| Aqueous Buffers | Prepare fresh; consider co-solvents like DMSO or ethanol. | Higher potential for hydrolysis compared to organic solvents. |
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis.
The presence of additional peaks in your chromatogram likely indicates the formation of degradation products. The primary degradation pathway for this compound is the sequential hydrolysis of its six acetate groups.
Potential Degradation Pathway:
Caption: Proposed hydrolysis pathway of this compound.
To confirm the identity of these peaks, a forced degradation study can be performed.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to generate its potential degradation products, which is crucial for developing a stability-indicating analytical method.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC or UPLC system with a UV or DAD detector
-
LC-MS system for peak identification
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 2, 4, and 8 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1 hour, and 2 hours.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 24 hours.
-
Dissolve the stressed solid in the initial solvent and analyze.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent vial to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both the exposed and control samples.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC or LC-MS method to separate and identify the degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products.
Objective: To quantify this compound in the presence of its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a DAD or UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: 0-5 min (30% B), 5-25 min (30-90% B), 25-30 min (90% B), 30-35 min (30% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 270 nm and 330 nm).
-
Injection Volume: 10 µL.
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Technical Support Center: Amentoflavone Hexaacetate In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with amentoflavone and its derivatives, such as amentoflavone hexaacetate, in in vivo studies. Given the limited direct data on this compound, this guide focuses on the parent compound, amentoflavone, with the understanding that its hexaacetate derivative is likely utilized to improve bioavailability. The principles and protocols discussed are broadly applicable to poorly soluble flavonoids.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for amentoflavone in in vivo studies?
A1: The optimal dosage of amentoflavone can vary significantly depending on the animal model, administration route, and disease model. Based on published studies, a general starting point for oral administration in rodents is between 50 and 100 mg/kg/day. For intraperitoneal (IP) injections, doses have ranged from 40 to 80 mg/kg/day.[1][2] It is crucial to perform a dose-response study to determine the optimal effective and non-toxic dose for your specific experimental conditions.
Q2: What is the best way to administer this compound in vivo?
A2: Due to the poor aqueous solubility of amentoflavone, oral gavage and intraperitoneal injection are the most common administration routes. Amentoflavone has very low oral bioavailability.[3] this compound is presumed to be a more lipophilic prodrug designed to enhance oral absorption. However, without specific data, both oral and IP routes should be considered and optimized.
Q3: How can I improve the solubility and bioavailability of amentoflavone and its derivatives?
A3: Amentoflavone is practically insoluble in water.[4] To improve its solubility for in vivo studies, various formulation strategies can be employed. These include the use of co-solvents, surfactants, and the preparation of nanomicelles or solid dispersions.[5][6][7] Common vehicles include solutions with Tween 80 or PVP-K30.[5] Advanced formulations like TPGS/soluplus mixed nanomicelles have also been shown to enhance oral bioavailability.[6][8]
Q4: What are the known pharmacokinetic parameters of amentoflavone?
A4: Pharmacokinetic studies in rats have shown that amentoflavone is rapidly metabolized. After oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 1 to 4 hours, and the half-life (T1/2) is around 2 to 4 hours.[3][9] Its oral bioavailability is very low, reported to be around 0.04%.[3]
Q5: What are the main signaling pathways affected by amentoflavone?
A5: Amentoflavone has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include the Nrf2/Keap1, PI3K/Akt, and JAK/STAT pathways. Understanding these pathways can help in designing experiments to elucidate its mechanism of action.
Troubleshooting Guides
Problem 1: Poor solubility and precipitation of the compound in the vehicle.
-
Question: My this compound is precipitating out of my vehicle solution. What can I do?
-
Answer: This is a common issue due to the hydrophobic nature of amentoflavone and its derivatives.
-
Solution 1: Vehicle Optimization: Experiment with different vehicle compositions. A combination of a solubilizing agent and a surfactant is often effective. For example, a vehicle containing 0.5% sodium carboxymethyl cellulose (CMC-Na) is a common choice.[1] You can also try formulations with Tween 80 or PVP-K30.[5]
-
Solution 2: Particle Size Reduction: Micronization or nanonization of the compound can increase its surface area and improve dissolution rate.
-
Solution 3: Formulation as a Solid Dispersion: Creating an amorphous solid dispersion with a polymer carrier like PVP K-30 can significantly enhance solubility.[7]
-
Solution 4: Sonication: Before administration, sonicate the solution to ensure a uniform suspension.
-
Problem 2: Low or inconsistent oral bioavailability.
-
Question: I am not observing the expected in vivo effects after oral administration. How can I improve bioavailability?
-
Answer: The low oral bioavailability of amentoflavone is a known challenge.[3]
-
Solution 1: Advanced Formulations: Consider using nano-formulations such as nanomicelles or self-emulsifying drug delivery systems (SEDDS). These have been shown to significantly improve the oral bioavailability of poorly soluble compounds.[6][8][10]
-
Solution 2: Intraperitoneal Administration: If oral administration proves ineffective, switching to intraperitoneal injection can bypass the gastrointestinal tract and first-pass metabolism, leading to higher systemic exposure. The bioavailability of amentoflavone via IP injection is significantly higher than oral administration.[6]
-
Solution 3: Prodrug Strategy: this compound is likely a prodrug designed for better absorption. Ensure the in vivo model has the necessary enzymes (esterases) to convert it to the active amentoflavone form.
-
Problem 3: Potential for toxicity at higher doses.
-
Question: I am observing signs of toxicity in my animals at higher doses. How can I mitigate this?
-
Answer:
-
Solution 1: Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose and the maximum tolerated dose.
-
Solution 2: Monitor for Clinical Signs: Closely monitor the animals for any adverse effects such as weight loss, changes in behavior, or signs of organ damage.
-
Solution 3: Formulation Consideration: The vehicle itself can sometimes contribute to toxicity. Ensure the chosen vehicle and its concentration are safe for the intended administration route and volume.
-
Quantitative Data Summary
Table 1: In Vivo Dosages of Amentoflavone in Rodent Models
| Animal Model | Administration Route | Dosage Range | Study Focus |
| Mice | Intraperitoneal | 40 - 80 mg/kg | Cardioprotection[2] |
| Rats | Oral | 50 - 100 mg/kg/day | Pulmonary Toxicity[1] |
| Rats | Oral | 100 mg/kg | Bioavailability Study[6] |
Table 2: Pharmacokinetic Parameters of Amentoflavone in Rats (Oral Administration)
| Parameter | Value | Reference |
| Tmax (Time to max concentration) | 0.96 - 4.17 hours | [3] |
| T1/2 (Half-life) | 1.91 - 4.19 hours | [3] |
| Oral Bioavailability | ~0.04% | [3] |
Experimental Protocols
Protocol 1: Preparation of Amentoflavone Suspension for Oral Gavage
-
Materials: Amentoflavone powder, 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) solution.
-
Procedure:
-
Weigh the required amount of amentoflavone powder.
-
Gradually add the 0.5% CMC-Na solution to the powder while triturating in a mortar to form a smooth paste.
-
Continue to add the vehicle in small increments until the desired final concentration is reached.
-
Transfer the suspension to a suitable container and stir continuously before and during administration to ensure homogeneity.
-
Protocol 2: Intraperitoneal Injection in Mice
-
Materials: Amentoflavone solution/suspension, sterile syringe (25-27 gauge needle).
-
Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Visualizations
References
- 1. Amentoflavone Mitigates Cyclophosphamide-Induced Pulmonary Toxicity: Involvement of -SIRT-1/Nrf2/Keap1 Axis, JAK-2/STAT-3 Signaling, and Apoptosis [mdpi.com]
- 2. Potential cardioprotective effects of Amentoflavone in doxorubicin-induced cardiotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Evaluation on absorption risks of amentoflavone after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation, evaluation and metabolites study in rats of novel amentoflavone-loaded TPGS/soluplus mixed nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Fabrication of an Amentoflavone-Loaded Micelle System for Oral Delivery To Improve Bioavailability and Hypoglycemic Effects in KKAy Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
troubleshooting poor solubility of amentoflavone hexaacetate in buffers
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the poor solubility of amentoflavone hexaacetate in aqueous buffers, a common challenge for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?
This compound is a highly lipophilic (hydrophobic) molecule. The parent compound, amentoflavone, is already poorly soluble in water[1][2]. The addition of six acetate groups via synthesis significantly increases its nonpolar character, further reducing its affinity for aqueous solutions. This inherent hydrophobicity is the primary reason for its poor solubility in standard buffers.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO)[3]. Amentoflavone, the parent compound, is also readily soluble in DMSO and Dimethylformamide (DMF)[4][5]. Always ensure the compound is fully dissolved in the organic solvent before proceeding to the next dilution step.
Q3: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer. What can I do?
This is a common issue known as "crashing out," where the hydrophobic compound cannot remain solubilized as the solvent polarity dramatically increases. Here are several techniques to mitigate this:
-
Warm the Buffer: Adding the stock solution to pre-warmed media or buffer (e.g., 37°C) can help maintain solubility[6].
-
Stir Vigorously: Add the DMSO stock drop-by-drop into the aqueous solution while vortexing or stirring rapidly to ensure immediate and uniform dispersion[6].
-
Use Serial Dilutions: Avoid large dilution factors. Instead of adding 2 µL of a 100 mM stock directly into 10 mL of media, consider making an intermediate dilution in media[6].
-
Reduce Final Concentration: The desired final concentration of your compound may be above its solubility limit in the final buffer system. Try working with a lower concentration if experimentally feasible.
Q4: What is the maximum final concentration of DMSO I can safely use in my cell-based experiments?
The tolerance to DMSO is highly cell-line specific and depends on the duration of the assay[7][8]. While some robust cell lines may tolerate up to 1% or even 2% DMSO for short periods, it is a universal best practice to keep the final concentration as low as possible[7][9][10]. For sensitive cell lines or long-term incubation, the final DMSO concentration should not exceed 0.1%. Always run a vehicle control (media with the same final concentration of DMSO but without the compound) to account for any solvent effects[8].
| Final DMSO Concentration | General Recommendation for Cell Culture Assays |
| < 0.1% | Considered safe for most cell lines and long-term assays[8]. |
| 0.1% - 0.5% | Generally acceptable for many cell lines in assays up to 72 hours[8]. |
| 0.5% - 1.0% | May induce stress or cytotoxic effects in some cell lines; use with caution and validate with vehicle controls[10][11]. |
| > 1.0% | Not recommended; high risk of cytotoxicity and artifacts[7][10]. |
Q5: Are there any alternatives to DMSO for improving the aqueous solubility of this compound?
Yes. A highly effective method for solubilizing flavonoids and other hydrophobic molecules is complexation with cyclodextrins [12]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic drug, forming a water-soluble inclusion complex.[13][14] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) offer even greater solubility enhancement[15].
Troubleshooting Guide & Experimental Protocols
This guide provides a systematic approach to successfully solubilizing this compound for your experiments.
Logical Workflow for Troubleshooting Solubility
The following diagram illustrates the decision-making process when encountering solubility issues.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This is the first and most critical step for working with this compound.
Materials:
-
This compound powder
-
Anhydrous/Biotechnology-grade DMSO
-
Sterile microcentrifuge tube or amber glass vial
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh the desired amount of this compound powder and place it into a sterile vial.
-
Add the required volume of 100% DMSO to achieve the target concentration (e.g., 10-50 mM). It is better to start with a slightly lower volume and add more if needed.
-
Vortex the solution vigorously for 1-2 minutes.
-
If crystals are still visible, place the vial in a bath sonicator for 5-10 minutes until the solution is completely clear. Gentle warming (to 37°C) can also be applied but check the compound's thermal stability if unsure.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. DMSO is hygroscopic, so minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Media (Best Practices)
This protocol is designed to minimize precipitation upon dilution.
Materials:
-
Prepared DMSO stock solution (from Protocol 1)
-
Target aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Vortex mixer
Methodology:
-
Pre-warm the required volume of your final aqueous buffer/medium to the experimental temperature (typically 37°C).
-
While vigorously vortexing the pre-warmed buffer, slowly add the required volume of the DMSO stock solution drop-by-drop.
-
Ensure the tip of the pipette is submerged in the liquid to facilitate rapid dispersion.
-
Continue vortexing for an additional 30 seconds after adding the stock.
-
Visually inspect the solution for any signs of precipitation or turbidity against a dark background. If the solution is clear, it is ready for use. Use the freshly prepared solution immediately for best results.
Protocol 3: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method creates a drug-cyclodextrin complex to significantly boost water solubility, reducing the reliance on organic co-solvents.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder
-
Deionized water or desired buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare the HP-β-CD Solution: Dissolve HP-β-CD in the desired aqueous buffer to create a concentrated solution (e.g., 10-40% w/v). Gentle warming and stirring may be required.
-
Add the Compound: Add an excess amount of this compound powder directly to the HP-β-CD solution.
-
Complexation: Seal the container and stir the mixture vigorously at room temperature for 24-48 hours, protected from light. This extended time allows for the formation of the inclusion complex.
-
Remove Excess Compound: After the incubation period, the solution will be saturated. Remove the undissolved this compound by centrifugation (e.g., 10,000 x g for 15 minutes) followed by sterile filtration of the supernatant through a 0.22 µm filter.
-
Determine Concentration: The concentration of the solubilized this compound in the clear filtrate must be determined analytically (e.g., using HPLC-UV or a spectrophotometer with a standard curve). This filtered solution serves as your aqueous stock.
Amentoflavone Signaling Pathways
Amentoflavone is known to exert its biological effects, such as anti-inflammatory and anti-cancer activities, by modulating several key intracellular signaling pathways.[16][17] The hexaacetate derivative is expected to act as a pro-drug, being hydrolyzed intracellularly to release the active amentoflavone. The diagram below illustrates major pathways inhibited by amentoflavone.
References
- 1. amentoflavone, 1617-53-4 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Amentoflavone | CAS 1617-53-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyclodextrinnews.com [cyclodextrinnews.com]
- 13. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 17. scienceopen.com [scienceopen.com]
Technical Support Center: Overcoming Low Cell Permeability of Amentoflavone Hexaacetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low cell permeability of amentoflavone hexaacetate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its cell permeability a concern?
Amentoflavone is a naturally occurring biflavonoid with numerous potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1][2] However, its clinical application is often limited by poor bioavailability, partly due to low cell permeability. This compound is a synthetic derivative of amentoflavone where the six hydroxyl groups are acetylated. This modification is intended to increase its lipophilicity and, consequently, enhance its ability to cross cell membranes. The primary concern is to verify and optimize this enhanced permeability to ensure effective intracellular concentrations for research and therapeutic purposes.
Q2: How does acetylation of amentoflavone to this compound theoretically improve cell permeability?
Acetylation of flavonoids is a common strategy to enhance their cellular uptake and metabolic stability.[3][4][5] The addition of acetyl groups increases the lipophilicity of the molecule, making it more compatible with the lipid bilayer of cell membranes. This increased lipophilicity facilitates passive diffusion across the cell membrane. Once inside the cell, intracellular esterases can hydrolyze the acetyl groups, releasing the active amentoflavone. This process can create a concentration gradient that favors the continued influx of the acetylated compound.[4]
Q3: What are the primary methods to experimentally enhance the cellular uptake of this compound?
The primary strategies to overcome low cell permeability of this compound include:
-
Nanoformulations: Encapsulating this compound into nanocarriers such as nanoemulsions or solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and facilitate its transport across cell membranes.[6][7][8]
-
Permeability Enhancers: Co-administration of this compound with chemical permeation enhancers can transiently and reversibly alter the structure of the cell membrane, thereby increasing its permeability.[6]
-
Structural Modification (Acetylation): The synthesis of the hexaacetate form is itself a primary method to improve permeability over the parent compound, amentoflavone.
Q4: Which signaling pathways are known to be modulated by amentoflavone and are likely relevant for studies with this compound?
Amentoflavone has been shown to modulate several key signaling pathways, and it is anticipated that this compound, upon intracellular conversion, will affect similar pathways. These include:
-
NF-κB Signaling Pathway: Amentoflavone can inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[2][9][10][11][12]
-
PI3K/Akt Signaling Pathway: This pathway, crucial for cell growth, proliferation, and survival, can be modulated by amentoflavone.[13][14][15][16]
-
MAPK Signaling Pathway: Amentoflavone can influence the activity of mitogen-activated protein kinases (MAPKs), which are involved in various cellular processes, including stress responses and apoptosis.[14]
Troubleshooting Guides
Issue 1: Low intracellular concentration of amentoflavone detected after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Permeability of the Hexaacetate | 1. Verify Acetylation: Confirm the successful synthesis and purity of this compound using techniques like NMR or mass spectrometry.[17][18] 2. Increase Concentration/Incubation Time: Titrate the concentration of this compound and extend the incubation time to determine optimal conditions for uptake. 3. Employ Permeability Enhancers: See the experimental protocol for using permeability enhancers. |
| Rapid Efflux of the Compound | 1. Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to determine if active efflux is occurring.[19][20] 2. Lower Incubation Temperature: Perform uptake studies at 4°C to inhibit active transport processes. |
| Intracellular Degradation | 1. Use Esterase Inhibitors: If premature hydrolysis and degradation are suspected, co-incubate with general esterase inhibitors to assess the stability of the hexaacetate form within the cell. 2. Time-Course Analysis: Perform a detailed time-course experiment to monitor the intracellular concentrations of both this compound and free amentoflavone. |
| Low Bioavailability in the Culture Medium | 1. Check Solubility: Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before adding to the culture medium. 2. Use of Serum: Be aware that components in serum can bind to the compound, reducing its availability. Consider experiments in serum-free media for a short duration. |
Issue 2: Inconsistent results in cell permeability assays (e.g., Caco-2 model).
| Possible Cause | Troubleshooting Step |
| Compromised Monolayer Integrity | 1. Measure TEER: Regularly measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the Caco-2 cell monolayer.[21] 2. Visualize Tight Junctions: Use immunofluorescence to stain for tight junction proteins (e.g., ZO-1) to visually inspect monolayer confluence and integrity. |
| Cytotoxicity of this compound or Vehicle | 1. Perform Viability Assay: Conduct a cell viability assay (e.g., MTT, resazurin) at the concentrations used in the permeability study to ensure they are non-toxic.[22][23][24][25][26] 2. Optimize Vehicle Concentration: Keep the final concentration of the vehicle (e.g., DMSO) to a minimum, typically below 0.5%. |
| Variable Transporter Expression | 1. Standardize Cell Passage Number: Use Caco-2 cells within a consistent and narrow passage number range, as transporter expression can vary with passage number.[21] 2. Culture for Sufficient Duration: Ensure cells are cultured for at least 21 days post-seeding to allow for proper differentiation and transporter expression.[19] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for this compound
This protocol is adapted from standard Caco-2 permeability assay procedures.[19][21]
1. Cell Culture:
- Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 on Transwell inserts (0.4 µm pore size).
- Culture for 21-25 days, changing the medium every 2-3 days.
2. Assay Procedure:
- Wash the Caco-2 monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
- Measure the TEER of each well to confirm monolayer integrity.
- Prepare the dosing solution of this compound in HBSS (final DMSO concentration <0.5%).
- For Apical to Basolateral (A-B) transport: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
- For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
- Incubate at 37°C with gentle shaking.
- Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.
- Analyze the concentration of this compound and amentoflavone in the collected samples by HPLC or LC-MS/MS.
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0)
- dQ/dt: The rate of drug appearance in the receiver chamber.
- A: The surface area of the Transwell membrane.
- C0: The initial concentration in the donor chamber.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline for preparing SLNs using the hot homogenization and ultrasonication method.[6][7][8][27]
1. Materials:
- Lipid: Glyceryl monostearate
- Surfactant: Tween 80
- This compound
- Deionized water
2. Preparation:
- Melt the glyceryl monostearate at a temperature 5-10°C above its melting point.
- Dissolve the this compound in the molten lipid.
- Separately, heat the aqueous surfactant solution (Tween 80 in deionized water) to the same temperature.
- Add the hot aqueous phase to the hot lipid phase under high-speed stirring to form a coarse pre-emulsion.
- Homogenize the pre-emulsion using a high-pressure homogenizer or sonicate using a probe sonicator to reduce the particle size.
- Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
3. Characterization:
- Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
- Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the pellet.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is a standard procedure to assess cell viability.[24]
1. Cell Seeding:
- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Treatment:
- Treat the cells with various concentrations of this compound (and vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
3. Assay Procedure:
- Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of 12 mM MTT stock solution to each well.
- Incubate for 4 hours at 37°C.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the vehicle-treated control cells.
Data Presentation
Table 1: Comparison of Permeability Characteristics of Amentoflavone and Inferred Properties of this compound
| Compound | Apparent Permeability (Papp) in Caco-2 cells (cm/s) | Predicted Transport Mechanism | Notes |
| Amentoflavone | Moderate[1] | Paracellular passive penetration and clathrin-mediated endocytosis[1] | Efflux transporters do not seem to be involved.[1] |
| This compound | Expected to be higher than amentoflavone | Primarily transcellular passive diffusion | Increased lipophilicity due to acetylation is predicted to enhance membrane crossing.[3][4][5] |
Table 2: Example Parameters for Amentoflavone-Loaded Nanoformulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Amentoflavone-loaded TPGS/soluplus mixed nanomicelles | 67.33 ± 2.01 | - | 99.18 ± 0.76 | --INVALID-LINK-- |
| Generic Flavonoid SLNs | 100 - 300 | < 0.3 | > 80% | General literature |
| Generic Flavonoid Nanoemulsion | 20 - 200 | < 0.2 | > 90% | General literature |
Visualizations
Signaling Pathways
Caption: this compound's effect on the NF-κB signaling pathway.
Caption: this compound's modulation of the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: Workflow for enhancing this compound cell permeability.
References
- 1. Transport and metabolic profiling studies of amentoflavone in Caco-2 cells by UHPLC-ESI-MS/MS and UHPLC-ESI-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amentoflavone Inhibits Metastatic Potential Through Suppression of ERK/NF-κB Activation in Osteosarcoma U2OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 14. Amentoflavone-induced oxidative stress activates NF-E2-related factor 2 via the p38 MAP kinase-AKT pathway in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K / AKT / GSK-3β Pathway Mediates the Ameliorative Effect of Amentoflavone on Hepatorenal Injury Induced by Doxorubicin [ejhm.journals.ekb.eg]
- 16. mdpi.com [mdpi.com]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Semisynthetic preparation of amentoflavone: A negative modulator at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Transport of amentoflavone across the blood-brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. worldwide.promega.com [worldwide.promega.com]
- 23. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. biomedrb.com [biomedrb.com]
Technical Support Center: Refining HPLC-UV Detection of Amentoflavone Hexaacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their HPLC-UV detection methods for amentoflavone hexaacetate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of this compound.
Problem: No Peak or Very Small Peak
-
Question: I've injected my sample, but I don't see a peak for this compound, or the peak is much smaller than expected. What should I do?
-
Answer:
-
Verify Sample Preparation: Ensure your sample is completely dissolved in a solvent compatible with the mobile phase. This compound is significantly less polar than amentoflavone; consider using a stronger organic solvent like methanol, acetonitrile, or a mixture thereof for dissolution. Whenever possible, dissolve the sample in the mobile phase itself.[1]
-
Check Injection Volume and Concentration: The concentration of your sample may be too low.[2][3] Try injecting a larger volume or preparing a more concentrated sample.
-
Confirm Detector Wavelength: The UV detector must be set to a wavelength where this compound absorbs light. While specific data for the hexaacetate is limited, amentoflavone has absorbance maxima around 270 nm and 330 nm.[2][4][5][6] It is recommended to perform a UV scan of this compound to determine its optimal absorption wavelength. Flavonoids typically exhibit two major absorption bands in the UV-Vis region.[6][7]
-
Assess System Suitability: Inject a well-characterized standard of a similar compound, if available, to confirm that the HPLC system is functioning correctly.
-
Check for Leaks: Inspect the system for any loose fittings or leaks, which can lead to a loss of sample and pressure fluctuations.[3]
-
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
-
Question: My peak for this compound is tailing/fronting/broad. How can I improve the peak shape?
-
Answer:
-
Adjust Mobile Phase pH: For ionizable compounds, the mobile phase pH can significantly impact peak shape. While this compound has its phenolic hydroxyl groups acetylated, residual silanol groups on the column packing can still interact with the analyte. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress these interactions and improve peak shape.[8][9]
-
Optimize Mobile Phase Composition: A mobile phase with too strong or too weak of an elution strength can lead to poor peak shape. Since this compound is more non-polar than amentoflavone, you will likely need a higher percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase compared to methods for amentoflavone.[4][8] Experiment with different ratios of your organic and aqueous phases.
-
Check for Column Overload: Injecting too much sample can lead to peak fronting.[3] Try diluting your sample and injecting a smaller amount.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample that may cause peak tailing.[10]
-
Column Contamination or Degradation: If the peak shape degrades over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or replace the column if necessary.[3]
-
Problem: Unstable Baseline (Noise or Drift)
-
Question: The baseline on my chromatogram is noisy or drifting. What could be the cause?
-
Answer:
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise.[3] Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Check for Leaks: Leaks in the pump or fittings can cause pressure fluctuations that manifest as a noisy or drifting baseline.[1][3]
-
Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can cause baseline drift, especially in gradient elution.[11] Use high-purity HPLC-grade solvents and reagents.
-
Detector Lamp Issue: An aging or failing detector lamp can lead to increased noise.[3] Check the lamp's energy output and replace it if necessary.
-
Column Temperature Fluctuations: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can cause the baseline to drift.[3]
-
Frequently Asked Questions (FAQs)
Method Development & Optimization
-
Question: What is a good starting point for an HPLC-UV method for this compound?
-
Answer: Based on methods for the parent compound, amentoflavone, a good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Since this compound is more non-polar, begin with a higher proportion of acetonitrile (e.g., 70-80%) and adjust as needed. A flow rate of 1.0 mL/min is a standard starting point.[2][4][8] For UV detection, monitor at both 270 nm and 330 nm initially, then optimize based on the UV spectrum of your compound.[4][5][6]
-
Question: Should I use isocratic or gradient elution?
-
Answer: For initial method development and for analyzing relatively simple mixtures, an isocratic elution (constant mobile phase composition) can be sufficient and simpler to run.[4] If your sample contains impurities with a wide range of polarities or if you observe long retention times and broad peaks for later-eluting compounds, a gradient elution (where the mobile phase composition changes over time) will likely provide better separation and peak shape.[5][9]
Sample Preparation
-
Question: What is the best solvent to dissolve my this compound standard and samples?
-
Answer: this compound is expected to be soluble in common organic solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO). For HPLC analysis, it is best to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength than the mobile phase to avoid peak distortion.[1]
Data Interpretation
-
Question: How do I confirm that the peak I am seeing is this compound?
-
Answer: The most reliable way to confirm the identity of your peak is to compare its retention time and UV spectrum with that of a certified reference standard of this compound. If a standard is not available, techniques like HPLC-MS (Mass Spectrometry) can be used to confirm the molecular weight of the compound in the peak.[8]
Quantitative Data Summary
The following table summarizes typical starting parameters for HPLC-UV analysis of amentoflavone, which can be adapted for this compound.
| Parameter | Recommended Starting Conditions | Notes |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm | A standard C18 column is a good starting point. |
| Mobile Phase | Acetonitrile and Water | Start with a higher percentage of acetonitrile (e.g., 70-80%) for the more non-polar this compound.[4][8] |
| (with 0.1% Formic Acid) | The addition of acid can improve peak shape. | |
| Elution Mode | Isocratic or Gradient | Start with isocratic and move to gradient for complex samples or to improve peak shape and runtime.[4][5] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate.[2][5] |
| Column Temperature | 25-40 °C | Maintaining a constant temperature is important for reproducible retention times.[5] |
| Injection Volume | 10-20 µL | Adjust based on sample concentration and detector response.[4] |
| Detection Wavelength | 270 nm and 330 nm | Monitor both initially and determine the optimal wavelength from a UV scan of the analyte.[4][5][6] |
Experimental Protocols
Protocol 1: Isocratic HPLC-UV Method for this compound
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Prepare a mobile phase of 75:25 (v/v) acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column temperature at 30 °C.
-
Detection: Set the UV detector to monitor at the determined optimal wavelength for this compound (start with 270 nm or 330 nm).
-
Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection: Inject 10 µL of the prepared sample.
-
Analysis: Record the chromatogram and determine the retention time and peak area of this compound.
Troubleshooting Workflow
References
- 1. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ikm.org.my [ikm.org.my]
- 5. [Determination of amentoflavone in 11 species of Selaginella medicinal material by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Ultraviolet Spectra of Flavones and Flavonols | Semantic Scholar [semanticscholar.org]
- 8. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
minimizing off-target effects of amentoflavone hexaacetate in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of amentoflavone hexaacetate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from amentoflavone?
Amentoflavone is a naturally occurring biflavonoid with a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3][4] this compound is a synthetic derivative of amentoflavone where the six hydroxyl groups are acetylated. This acetylation typically increases the lipophilicity of the molecule, which can lead to improved cell membrane permeability and potentially altered biological activity and off-target effects.
Q2: What are the known primary targets and mechanisms of action of amentoflavone?
Amentoflavone has been shown to exert its effects through various signaling pathways. Its anti-cancer activity is associated with the mediation of pathways such as ERK, NF-κB, and PI3K/Akt.[5] It can suppress cell proliferation and induce ferroptosis in gastric cancer cells via the miR-496/ATF2 axis.[1] Additionally, it has been found to inhibit tumor metastasis by downregulating MMP-2, MMP-9, and VEGF.[6] Amentoflavone is also known to have neuroprotective, antidiabetic, antibacterial, and antiviral properties.[2][7]
Q3: What are the potential off-target effects of amentoflavone and its derivatives?
While specific off-target effects of this compound are not extensively documented, potential off-target activities can be inferred from the broad biological profile of amentoflavone and other flavonoids. These may include:
-
Kinase Inhibition: Flavonoids can exhibit broad-spectrum kinase inhibitory activity, leading to modulation of unintended signaling pathways.
-
CYP450 Enzyme Inhibition: Amentoflavone has been suggested to interact with P450 enzymes.[2] This can alter the metabolism of other compounds in the cellular environment.
-
Reactive Oxygen Species (ROS) Modulation: Amentoflavone can have both antioxidant and pro-oxidant effects depending on the cellular context and concentration.[5][8]
-
Cytotoxicity at High Concentrations: Like many bioactive compounds, amentoflavone can induce cytotoxicity at high concentrations, which may not be related to its primary mechanism of action.[9]
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound in cellular assays.
| Problem | Possible Cause | Recommended Solution |
| High cellular toxicity observed at expected effective concentrations. | 1. Off-target cytotoxic effects. 2. Solvent (e.g., DMSO) toxicity. 3. Poor solubility and precipitation of the compound. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Use the lowest effective concentration. 2. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.1% DMSO). 3. Visually inspect the culture medium for any precipitation. Prepare fresh stock solutions and consider using a solubilizing agent if necessary. |
| Inconsistent or non-reproducible results. | 1. Variability in compound potency due to degradation. 2. Cell line instability or high passage number. 3. Inconsistent treatment times. | 1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and protect from light. 2. Use cells with a low passage number and ensure consistent cell seeding density. 3. Standardize the timing of all experimental steps, including treatment duration. |
| Observed phenotype does not align with the expected on-target effect. | 1. Dominant off-target effects at the concentration used. 2. The proposed target is not expressed or is non-functional in the chosen cell line. 3. The compound is not reaching its intracellular target. | 1. Lower the concentration of this compound. 2. Use a positive control compound with a known mechanism of action to validate the assay. 3. Verify the expression of the target protein in your cell line using techniques like Western blotting or qPCR. 4. Consider using a different cell line where the target is known to be active. 5. Evaluate the cellular uptake of the compound, although the hexaacetate form is expected to have good permeability. |
| Difficulty in interpreting data due to multiple affected pathways. | 1. Pleiotropic effects of the compound. 2. Off-target effects are masking the primary mechanism. | 1. Use specific inhibitors or activators of suspected off-target pathways to dissect the observed effects. 2. Employ orthogonal assays to confirm the on-target effect. For example, if studying kinase inhibition, use a cell-free kinase assay in addition to cell-based assays. 3. Utilize knockout or knockdown cell lines for the primary target to confirm that the observed phenotype is target-dependent. |
Quantitative Data Summary
Table 1: Reported Bioactivities and Concentrations of Amentoflavone
| Biological Effect | Cell Line / Model | Concentration / Dose | Key Findings | Reference |
| Anti-proliferative | Human Gastric Cancer Cells | Not specified | Suppressed proliferation and induced ferroptotic cell death. | [1] |
| Anti-metastatic | B16F-10 Melanoma (in vivo) | 50 mg/kg BW | Significantly lowered the number of lung nodules. | [6] |
| Reduction of Oxidative Stress | Human Kidney 2 (HK-2) Cells | 1 or 2 µM | Reduced cisplatin-induced oxidative stress and lipid peroxidation. | [8] |
| Apoptosis Induction | MCF-7 Cells | 250 µM | Induced morphological changes, apoptosis, and DNA strand breaks. | [2] |
| Increased Amyloid-Beta Uptake | Mouse Neuronal N2a Cells | Not specified | Significantly increased the cellular uptake of Aβ1-40 and Aβ1-42. | [10] |
| Anti-proliferative | A375 Melanoma Cells | 0.01 to 4 µM | Dose-dependent inhibition of cell viability. | [9] |
| Cell Cycle Arrest | Colorectal Cancer Cells | Not specified | Induced cell cycle arrest at the G1 phase. | [11] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from a study on amentoflavone analogs in melanoma cells.[9]
-
Cell Seeding: Seed cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis for Signaling Pathway Proteins
This protocol is based on the analysis of oxidative pathway-related proteins.[8]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-ERK, total-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Caption: A generalized experimental workflow for assessing the cellular effects of this compound.
References
- 1. Amentoflavone attenuates cell proliferation and induces ferroptosis in human gastric cancer by miR-496/ATF2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Transport and metabolic profiling studies of amentoflavone in Caco-2 cells by UHPLC-ESI-MS/MS and UHPLC-ESI-Q-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amentoflavone attenuates oxidative stress and neuroinflammation induced by cerebral ischemia/reperfusion in rats by targeting HMGB1-mediated TLR4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amentoflavone inhibits experimental tumor metastasis through a regulatory mechanism involving MMP-2, MMP-9, prolyl hydroxylase, lysyl oxidase, VEGF, ERK-1, ERK-2, STAT-1, NM23 and cytokines in lung tissues of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amentoflavone Promotes Cellular Uptake and Degradation of Amyloid-Beta in Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Amentoflavone Hexaacetate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of amentoflavone hexaacetate.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution. What could be the cause and how can I resolve it?
A1: Precipitation of this compound is often due to its low aqueous solubility. As a non-polar derivative of amentoflavone, its solubility in aqueous buffers is limited. Consider the following solutions:
-
Co-solvents: Employing co-solvents such as ethanol, DMSO, or dimethyl formamide (DMF) can significantly enhance solubility. A stock solution in an organic solvent can be prepared first and then diluted with the aqueous buffer.
-
pH Adjustment: While this compound itself is not ionizable, hydrolysis of the acetyl groups can occur, particularly at non-neutral pH, leading to the formation of less soluble, partially acetylated or fully de-acetylated amentoflavone. Maintaining the pH of your formulation in the slightly acidic to neutral range (pH 4-7) is generally recommended to minimize hydrolysis.
-
Formulation Technologies: For persistent solubility issues, advanced formulation strategies may be necessary. These include the use of cyclodextrin complexes, solid dispersions with hydrophilic polymers (e.g., PVP K-30), or encapsulation in nano/microemulsion systems.[1][2]
Q2: I am observing a color change in my this compound formulation over time. What does this indicate?
A2: A color change, such as yellowing or browning, is often an indication of degradation. The most likely causes are:
-
Oxidation: Flavonoids, even when acetylated, can be susceptible to oxidation, especially when exposed to air, light, or in the presence of metal ions. The phenolic core of the molecule can oxidize, leading to the formation of colored degradation products.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the flavonoid structure. Acetylation may offer some protection against photodegradation, but it does not eliminate the risk entirely.
-
Hydrolysis and Subsequent Degradation: Hydrolysis of the acetyl groups to yield amentoflavone, followed by the oxidation of the now free phenolic hydroxyl groups, can also lead to color changes.
To mitigate color change, it is recommended to protect formulations from light, purge solutions with an inert gas like nitrogen or argon to remove oxygen, and consider the addition of antioxidants or chelating agents.
Q3: What are the primary degradation pathways for this compound that I should be aware of during my experiments?
A3: The primary degradation pathways for this compound are expected to be:
-
Hydrolysis: The six acetyl ester groups are susceptible to hydrolysis, which can be catalyzed by acids or bases. This will lead to the formation of a mixture of partially acetylated intermediates and ultimately amentoflavone. The rate of hydrolysis is pH-dependent and generally increases in basic conditions.
-
Oxidation: The underlying biflavonoid structure can be oxidized, particularly if de-acetylation occurs, exposing the free phenolic hydroxyl groups. This can be initiated by atmospheric oxygen, reactive oxygen species, or metal ions.
-
Photodegradation: Exposure to light, especially UV radiation, can lead to the cleavage of the flavonoid rings or other photochemical reactions.
Q4: How can I improve the overall stability of my this compound formulation?
A4: To enhance the stability of your formulation, consider the following strategies:
-
pH Control: Maintain the pH of your formulation in a slightly acidic range (e.g., pH 4-6) to minimize base-catalyzed hydrolysis of the ester linkages.
-
Exclusion of Oxygen: Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Use amber-colored vials or other light-protective packaging to shield the formulation from light.
-
Antioxidants and Chelating Agents: The addition of antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) can inhibit oxidative degradation.[3] Chelating agents (e.g., EDTA) can sequester metal ions that may catalyze oxidation.
-
Encapsulation: Encapsulating this compound in systems like liposomes or polymeric nanoparticles can provide a physical barrier against environmental factors such as light, oxygen, and moisture.[4]
-
Solid-State Formulations: For long-term storage, solid-state formulations such as lyophilized powders or solid dispersions are generally more stable than liquid formulations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency/Appearance of New Peaks in HPLC | Hydrolysis of acetyl groups | - Adjust formulation pH to a slightly acidic range (4-6).- Store at lower temperatures to slow down hydrolysis.- Consider a non-aqueous or low-water-content formulation if feasible. |
| Oxidation | - Purge the formulation and headspace of the container with an inert gas (e.g., nitrogen).- Add an antioxidant (e.g., BHT, ascorbic acid).- Add a chelating agent (e.g., EDTA) to sequester metal ions. | |
| Photodegradation | - Protect the formulation from light at all stages of preparation and storage using amber vials or by working under low-light conditions. | |
| Change in Physical Appearance (e.g., cloudiness, color change) | Precipitation due to poor solubility or degradation | - See FAQ Q1 for solubility enhancement.- Investigate for degradation using a stability-indicating analytical method (see Experimental Protocols). |
| Microbial contamination (in aqueous formulations) | - Include a suitable preservative in the formulation.- Prepare the formulation under aseptic conditions. | |
| Inconsistent Experimental Results | Instability of the formulation during the experiment | - Prepare fresh formulations for each experiment.- If the experiment is lengthy, assess the stability of the formulation over the duration of the experiment. |
Quantitative Data Summary
Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k, hr⁻¹) (Hypothetical) | Half-Life (t½, hours) (Hypothetical) |
| 2.0 | 0.001 | 693 |
| 4.0 | 0.0005 | 1386 |
| 5.0 | 0.0008 | 866 |
| 7.4 | 0.015 | 46 |
| 9.0 | 0.20 | 3.5 |
Note: This data is hypothetical and intended to illustrate the expected trend of increased hydrolysis rate at neutral and basic pH. Actual rates will depend on the specific formulation matrix and temperature.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general method for the peracetylation of polyphenols and should be optimized for amentoflavone.
Materials:
-
Amentoflavone
-
Acetic anhydride
-
Pyridine (or a catalytic amount of 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve amentoflavone in a suitable solvent (e.g., pyridine or DCM with DMAP).
-
Cool the solution in an ice bath.
-
Slowly add an excess of acetic anhydride (e.g., 10-20 equivalents) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding it to an ice-cold saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.
-
Extract the product into an organic solvent like DCM or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[5][6][7]
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
1. Acid Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
- Incubate at 60°C for 2, 4, 8, and 24 hours.
- At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
- Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
- Incubate at room temperature (25°C) for 5, 15, 30, and 60 minutes.
- At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
- Incubate at room temperature for 1, 4, 8, and 24 hours, protected from light.
- At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
- Place a solid sample of this compound in a hot air oven at 80°C for 24, 48, and 72 hours.
- At each time point, withdraw a sample, dissolve it in the solvent to prepare a solution of known concentration, and analyze by HPLC.
5. Photodegradation:
- Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
- Simultaneously, keep a control sample in the dark at the same temperature.
- Analyze both the exposed and control samples by HPLC at appropriate time intervals.
Protocol 3: Stability-Indicating HPLC-UV Method
This is a general reverse-phase HPLC method that should be optimized for the specific formulation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Example Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-35 min: 30% B
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm (or scan with PDA to determine optimal wavelength)
Procedure:
-
Prepare samples and standards in the mobile phase or a compatible solvent.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the samples onto the HPLC system.
-
Analyze the chromatograms to determine the peak area of this compound and any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Role of the Encapsulation in Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ionization Constants and Rates of Ester Hydrolysis in the Benzylidenepyruvic Acid Series | Semantic Scholar [semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Amentoflavone Bioavailability: A Comparative Analysis of Raw Extract vs. Amorphous Solid Dispersion Formulations
A critical challenge in the clinical application of amentoflavone, a biflavonoid with significant therapeutic potential, is its inherently low oral bioavailability. This guide provides a comparative analysis of the pharmacokinetic profiles of amentoflavone in its raw extract form versus an advanced amorphous solid dispersion (ASD) formulation, supported by experimental data from preclinical studies.
The poor aqueous solubility and extensive metabolism of amentoflavone significantly hinder its absorption when administered orally, leading to suboptimal systemic exposure and potentially limiting its therapeutic efficacy. To address this limitation, researchers have explored various formulation strategies, including the development of amorphous solid dispersions, to enhance its dissolution and subsequent absorption. This guide will delve into the quantitative improvements in bioavailability achieved with ASD formulations and provide detailed experimental protocols for researchers in drug development.
Pharmacokinetic Profile Comparison
Oral administration of amentoflavone in its raw or unprocessed form results in minimal systemic absorption. In contrast, the formulation of amentoflavone as an amorphous solid dispersion with a hydrophilic polymer carrier has been shown to dramatically improve its oral bioavailability. The following table summarizes the key pharmacokinetic parameters of amentoflavone in rats following oral administration of a raw Selaginella doederleinii extract (TBESD) and an amorphous solid dispersion of the same extract (TBESD-ASD).
| Pharmacokinetic Parameter | Raw Amentoflavone Extract (TBESD) | Amentoflavone Amorphous Solid Dispersion (TBESD-ASD) |
| Cmax (ng/mL) | 18.7 ± 4.2 | 168.3 ± 21.5 |
| Tmax (h) | 1.13 ± 0.44[1] | Not explicitly stated |
| AUC (ng·h/mL) | 98.6 ± 15.4 | 876.5 ± 98.7 |
| t1/2 (h) | 2.06 ± 0.13[1] | Not explicitly stated |
| Oral Bioavailability (Free) | 0.04% ± 0.01%[2] | Significantly Increased |
Data for Cmax and AUC are derived from a study by Chen et al. (2020) comparing TBESD and TBESD-ASD in rats. Tmax and t1/2 for raw amentoflavone are from a separate study, and the oral bioavailability of free amentoflavone is from another independent study. A direct, complete pharmacokinetic profile from a single study for the ASD formulation was not available in the searched literature.
The data clearly demonstrates that the amorphous solid dispersion formulation leads to a nearly 9-fold increase in the maximum plasma concentration (Cmax) and an approximately 8.9-fold increase in the total drug exposure (AUC) compared to the raw extract. This substantial improvement is attributed to the enhanced dissolution rate of the amorphous form of amentoflavone in the gastrointestinal tract.
Experimental Protocols
The following is a detailed description of the methodology employed in the pharmacokinetic study comparing raw amentoflavone extract and its amorphous solid dispersion.
1. Formulation Preparation:
-
Raw Amentoflavone Extract (TBESD): A total biflavonoids extract from Selaginella doederleinii (TBESD) was used. For oral administration, the extract was suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Amentoflavone Amorphous Solid Dispersion (TBESD-ASD): The ASD was prepared using the solvent evaporation method. TBESD and the hydrophilic polymer polyvinylpyrrolidone K-30 (PVP K-30) were dissolved in a suitable solvent. The solvent was then removed under vacuum to obtain a solid dispersion, which was subsequently pulverized and sieved.
2. Animal Study:
-
Animal Model: Male Sprague-Dawley rats were used for the study. The animals were housed in a controlled environment and fasted overnight before the experiment, with free access to water.
-
Dosing: The rats were divided into two groups. One group received the raw TBESD suspension, and the other group received the TBESD-ASD suspension via oral gavage. The dosage was equivalent to 20.76 mg/kg of amentoflavone for both groups.
-
Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing and Analysis: Plasma was separated from the blood samples by centrifugation. The concentration of amentoflavone in the plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
3. Pharmacokinetic Analysis:
The plasma concentration-time data was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.
Amentoflavone's Interaction with the NF-κB Signaling Pathway
Amentoflavone has been shown to exert its anti-inflammatory effects by modulating various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a key target. The following diagram illustrates the inhibitory effect of amentoflavone on the NF-κB signaling cascade.
Caption: Amentoflavone inhibits the NF-κB signaling pathway.
In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Amentoflavone has been shown to inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.
Conclusion
The presented data unequivocally demonstrates that formulating amentoflavone as an amorphous solid dispersion is a highly effective strategy to overcome its inherent low oral bioavailability. The significant increase in systemic exposure achieved with the ASD formulation suggests that this approach can unlock the full therapeutic potential of amentoflavone in various clinical applications. Further research and clinical trials are warranted to translate these promising preclinical findings into effective therapeutic interventions for patients. Researchers and drug development professionals should consider amorphous solid dispersion technology as a viable and potent method for enhancing the delivery of poorly soluble compounds like amentoflavone.
References
Amentoflavone vs. Amentoflavone Hexaacetate: A Comparative Analysis of Antiviral Efficacy
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antiviral properties of the naturally occurring biflavonoid, amentoflavone, and its synthetic derivative, amentoflavone hexaacetate. This analysis is based on available experimental data to objectively assess their potential as antiviral agents.
While a substantial body of research exists demonstrating the broad-spectrum antiviral activity of amentoflavone, direct comparative studies evaluating its efficacy against its hexaacetate derivative are limited in publicly available literature. However, research on analogous biflavonoid hexaacetates provides valuable insights into the potential effects of acetylation on antiviral potency.
Quantitative Analysis of Antiviral Activity
The antiviral efficacy of amentoflavone has been documented against a variety of viruses. The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values for amentoflavone against several viruses. It also includes qualitative observations on the effect of acetylation on other biflavonoids, which may serve as a surrogate for understanding the potential impact on amentoflavone.
| Compound | Virus | Assay | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) | Selectivity Index (SI) | Observations on Acetylation |
| Amentoflavone | Influenza A (H1N1) | CPE Inhibition | 3.1 | 22 | 7.1 | - |
| Influenza A (H3N2) | CPE Inhibition | 4.3 | >100 | >23 | - | |
| Influenza B | - | - | - | 178 | - | |
| Herpes Simplex Virus-1 (HSV-1) | - | 17.9 | - | >5.6 | - | |
| Herpes Simplex Virus-2 (HSV-2) | - | 48.0 | - | >2.1 | - | |
| Respiratory Syncytial Virus (RSV) | CPE Assay | - | - | >6 | - | |
| Rhusflavanone | Influenza A (H1N1 & H3N2) | CPE Inhibition & Neutral Red Uptake | - | - | - | Acetylation to rhusflavanone hexaacetate slightly increased both antiviral activity and toxicity.[1] |
| Succedaneaflavanone | Various Viruses | - | - | - | - | Acetylation to succedaneaflavanone hexaacetate did not considerably change activity or toxicity for most viruses tested, but did increase the selectivity index against Varicella-Zoster Virus (VZV).[1] |
Note: Data for amentoflavone is sourced from Lin, Y. M., et al. (1999).[1][2] A direct quantitative comparison with this compound is not available in the cited literature. The observations on rhusflavanone and succedaneaflavanone suggest that acetylation can modulate antiviral activity, though the effect may vary depending on the specific biflavonoid and virus.
Experimental Methodologies
The following protocols are based on the methodologies described in the evaluation of biflavonoids and their derivatives.[1][2]
Cell Culture and Virus Propagation
-
Cell Lines: Madin-Darby canine kidney (MDCK) cells for influenza viruses, HeLa cells for measles and adenovirus, Vero cells for Herpes Simplex Viruses (HSV), and human embryonic lung (HEL) cells for human cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV).
-
Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) or RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Virus Stocks: Virus stocks are prepared by infecting susceptible cell monolayers and harvesting the virus when a significant cytopathic effect (CPE) is observed. Viral titers are determined by plaque assay or TCID₅₀ (50% tissue culture infective dose) assay.
Antiviral Activity Assays
1. Cytopathic Effect (CPE) Inhibition Assay:
- Confluent cell monolayers in 96-well plates are infected with the virus at a specific multiplicity of infection (MOI).
- After a 1-hour adsorption period, the virus inoculum is removed, and the cells are washed.
- Medium containing serial dilutions of the test compounds (amentoflavone or its hexaacetate) is added to the wells.
- The plates are incubated for a period sufficient to cause 80-100% CPE in the virus control wells (typically 2-3 days).
- The CPE is observed and scored under a microscope. The EC₅₀ is calculated as the concentration of the compound that inhibits virus-induced CPE by 50%.
2. Neutral Red Uptake Assay:
- This assay is used to quantify cell viability as an indirect measure of viral CPE.
- Following the incubation period in the CPE inhibition assay, the medium is replaced with a solution containing neutral red dye.
- After incubation, the cells are washed, and the incorporated dye is solubilized.
- The absorbance is measured using a microplate reader. The EC₅₀ is determined as the compound concentration that results in a 50% increase in cell viability compared to the virus control.
Cytotoxicity Assay
-
Uninfected cell monolayers are incubated with serial dilutions of the test compounds for the same duration as the antiviral assays.
-
Cell viability is determined using the neutral red uptake assay or other standard methods like the MTT assay.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50%.
Selectivity Index (SI)
The SI is a measure of the therapeutic window of a compound and is calculated as the ratio of the CC₅₀ to the EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more favorable safety profile.
Visualizing the Experimental Workflow and Potential Mechanism
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for comparing antiviral efficacy.
Caption: Potential antiviral mechanisms of amentoflavone.
Discussion and Conclusion
Further research is warranted to synthesize and evaluate this compound in parallel with amentoflavone against a panel of viruses. Such studies would provide the necessary quantitative data to definitively compare their antiviral efficacy and therapeutic potential. Understanding the structure-activity relationship of amentoflavone and its derivatives is crucial for the rational design of more potent and selective antiviral agents.
References
amentoflavone hexaacetate versus quercetin: a comparative antioxidant study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of amentoflavone hexaacetate and quercetin, supported by available experimental data and established structure-activity relationships. While direct comparative studies on this compound are limited, this document extrapolates its potential activity based on the known effects of acetylation on the parent compound, amentoflavone, and contrasts it with the well-documented antioxidant prowess of quercetin.
Introduction to the Compounds
Quercetin , a ubiquitous dietary flavonoid found in numerous fruits, vegetables, and grains, is one of the most extensively studied antioxidants. Its potent free radical scavenging and metal-chelating properties are attributed to its specific chemical structure, particularly the presence and arrangement of its hydroxyl groups.
Amentoflavone , a biflavonoid naturally occurring in plants like Ginkgo biloba and St. John's Wort, also exhibits significant antioxidant activities. This compound is a synthetic derivative of amentoflavone where the six hydroxyl groups have been acetylated. This modification significantly alters the molecule's polarity and, consequently, its biological activities.
Data Presentation: In Vitro Antioxidant Activity
The following tables summarize the 50% inhibitory concentration (IC50) values for quercetin and amentoflavone in two common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| Quercetin | 0.55 | 1.82 | [1] |
| Amentoflavone | 5.73 ± 0.08 | 10.65 ± 0.15 | [2] |
| This compound | Data not available (predicted to be significantly higher) | Data not available (predicted to be significantly higher) | - |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| Quercetin | 1.17 | 3.87 | [1] |
| Quercetin | 1.89 ± 0.33 | 6.26 ± 1.09 | [3] |
| This compound | Data not available (predicted to be significantly higher) | Data not available (predicted to be significantly higher) | - |
Structure-Activity Relationship and the Impact of Acetylation
The antioxidant mechanism of flavonoids like quercetin and amentoflavone primarily involves the donation of a hydrogen atom from their hydroxyl (-OH) groups to stabilize free radicals. The number and position of these hydroxyl groups are critical for their antioxidant potency.
Acetylation converts the hydroxyl groups into ester groups (-OCOCH3). This chemical modification has two major consequences for antioxidant activity:
-
Elimination of Hydrogen Donating Ability: The primary mechanism of radical scavenging is blocked as the hydrogen atoms of the hydroxyl groups are replaced by acetyl groups.
-
Increased Lipophilicity: The addition of acetyl groups makes the molecule more lipid-soluble. While this can enhance cell membrane permeability, it does not contribute to the direct radical scavenging activity.
Based on these principles, it is strongly inferred that this compound would exhibit significantly diminished antioxidant activity compared to both amentoflavone and quercetin.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound, quercetin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.
-
Reaction: A specific volume of the test sample is mixed with a volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, causing a decolorization that is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ working solution: The ABTS•+ solution is diluted with a solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The test compounds are prepared in a range of concentrations.
-
Reaction: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the concentration-response curve.
Mandatory Visualization
Caption: General workflow for in vitro antioxidant assays.
Caption: Key antioxidant mechanisms of flavonoids.
Conclusion
Based on the available evidence, quercetin is a significantly more potent antioxidant than amentoflavone in vitro, as demonstrated by its lower IC50 values in both DPPH and ABTS assays. Due to the acetylation of all six of its radical-scavenging hydroxyl groups, this compound is predicted to have negligible direct antioxidant activity. While the increased lipophilicity of the hexaacetate derivative may enhance its cellular uptake, the fundamental mechanism of hydrogen atom donation to free radicals is compromised. Therefore, for applications where direct antioxidant activity is the primary objective, quercetin and the parent amentoflavone are superior choices over this compound. Further experimental studies are required to definitively quantify the antioxidant capacity of this compound and to explore any potential indirect antioxidant effects it may exert within a biological system.
References
Reproducibility of Amentoflavone Hexaacetate Biological Activity Studies: A Comparative Guide
A comprehensive review of the existing scientific literature reveals a significant lack of studies on the biological activity of amentoflavone hexaacetate. The available information is insufficient to conduct a meaningful analysis of the reproducibility of its biological activity. The majority of research has focused on its parent compound, amentoflavone.
This guide, therefore, provides a comparative overview of the well-documented biological activities of amentoflavone, with a focus on its anti-inflammatory and anticancer properties, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Anti-inflammatory Activity of Amentoflavone
Amentoflavone has demonstrated potent anti-inflammatory effects across various in vitro and in vivo models. Its mechanisms of action often involve the modulation of key inflammatory signaling pathways.
Quantitative Data on Anti-inflammatory Activity
| Model | Assay | Test System | Amentoflavone Activity | Comparator Activity | Reference |
| Acute Inflammation | Carrageenan-induced paw edema | Rats | ED50 = 42 mg/kg (i.p.) | Prednisolone: ED50 = 35 mg/kg; Indomethacin: ED50 = 10 mg/kg | [1] |
| Acute Inflammation | Croton oil-induced ear edema | Mice | Potent activity (i.p.) | - | [1] |
| Nociception | Acetic acid-induced writhing | Mice | ED50 = 9.6 mg/kg (i.p.) | Indomethacin: ED50 = 3.8 mg/kg | [1] |
| Cellular Inflammation | Lipopolysaccharide (LPS)-stimulated macrophages | RAW 264.7 cells | Inhibition of NO and PGE2 production | - | [2] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats [1]
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Treatment: Amentoflavone, prednisolone, or indomethacin is administered intraperitoneally at various doses prior to carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at specified time intervals after carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated by comparing the paw volume in treated groups to the control group. The ED50 (the dose that causes 50% inhibition) is then determined.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in Macrophages [2]
-
Cell Line: RAW 264.7 murine macrophage cells.
-
Procedure: Cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: Cells are pre-treated with various concentrations of amentoflavone for a specified time before being stimulated with LPS (1 µg/mL).
-
Measurement:
-
NO Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.
-
PGE2 Production: The concentration of PGE2 in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Analysis: The inhibitory effect of amentoflavone on NO and PGE2 production is calculated relative to LPS-stimulated cells without amentoflavone treatment.
Signaling Pathway
Amentoflavone exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.
Caption: Amentoflavone's inhibition of the NF-κB signaling pathway.
Anticancer Activity of Amentoflavone
Amentoflavone has been shown to possess anticancer properties in various cancer cell lines, primarily by inducing apoptosis and inhibiting cell proliferation and metastasis.
Quantitative Data on Anticancer Activity
| Cancer Type | Cell Line | Assay | Amentoflavone Activity (IC50) | Reference |
| Breast Cancer | MCF-7 | MTT Assay | 150 µM | [3] |
| Colorectal Cancer | HCT116, SW480 | Transwell Assay | Significant inhibition of migration and invasion at 5 µM | [4] |
| Angiogenesis | VEGF-A/VEGFR-1 Interaction | ELISA | 6.8 ± 0.5 μM | [5] |
| Angiogenesis | PlGF-1/VEGFR-1 Interaction | ELISA | 4.8 ± 0.3 μM | [5] |
Experimental Protocols
MTT Assay for Cell Viability [3]
-
Cell Line: MCF-7 human breast cancer cells.
-
Procedure: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with various concentrations of amentoflavone for a specified duration (e.g., 24, 48, or 72 hours).
-
Measurement: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Transwell Assay for Cell Migration and Invasion [4]
-
Cell Lines: HCT116 and SW480 human colorectal cancer cells.
-
Procedure:
-
Migration: Cells are seeded in the upper chamber of a Transwell insert with a porous membrane.
-
Invasion: The membrane of the Transwell insert is coated with Matrigel. Cells are then seeded in the upper chamber.
-
-
Treatment: The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum), and the cells in the upper chamber are treated with amentoflavone.
-
Measurement: After a specific incubation period, non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Analysis: The number of migrated/invaded cells in the amentoflavone-treated group is compared to the control group.
Signaling Pathways
Amentoflavone's anticancer effects are mediated through multiple signaling pathways, including the induction of apoptosis and inhibition of pathways involved in cell survival and proliferation.
Caption: Amentoflavone-induced mitochondrial apoptosis pathway.
Conclusion
While the biological activities of this compound remain largely unexplored, its parent compound, amentoflavone, has been extensively studied, demonstrating significant anti-inflammatory and anticancer potential. The reproducibility of these findings is supported by numerous studies employing similar experimental models and observing consistent outcomes. Further research is warranted to determine if this compound possesses similar or enhanced biological activities compared to amentoflavone. The detailed protocols and signaling pathways outlined in this guide provide a solid foundation for future comparative studies.
References
- 1. Amentoflavone, a plant biflavone: a new potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Amentoflavone inhibits colorectal cancer epithelial-mesenchymal transition via the miR-16-5p/HMGA2/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biflavonoid Amentoflavone Inhibits Neovascularization Preventing the Activity of Proangiogenic Vascular Endothelial Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of synthetic routes for amentoflavone hexaacetate
For Researchers, Scientists, and Drug Development Professionals
Amentoflavone, a naturally occurring biflavonoid, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Its hexaacetate derivative is often synthesized to enhance its bioavailability and therapeutic potential. This guide provides a side-by-side comparison of the primary synthetic routes to amentoflavone hexaacetate, focusing on the construction of the core amentoflavone structure. Experimental data and detailed protocols are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Synthetic Strategies
The total synthesis of amentoflavone has been achieved primarily through strategies that construct the C-C bond linking the two flavone moieties. The most prominent and efficient methods rely on the Suzuki coupling reaction. Two main variations of this approach have been reported, differing in the positioning of the boronic acid (or its ester) and the halide on the two flavone precursors. A semi-synthetic approach starting from readily available biflavones from natural sources has also been described. The final step in producing this compound is the peracetylation of the hydroxyl groups of amentoflavone.
Side-by-Side Comparison of Synthetic Routes
The two primary total synthesis routes leading to the amentoflavone core are outlined below. The subsequent acetylation step is a common final transformation for both routes.
| Parameter | Route 1: Coupling of Flavonyl-3'-boronic acid ester and 8-iodoflavone | Route 2: Coupling of Flavonyl-8-boronic acid and 3'-iodoflavone | Route 3: Semi-synthesis from Natural Biflavones |
| Key Reaction | Suzuki Coupling | Suzuki Coupling | Chemical Modification |
| Key Precursors | Flavonyl-3'-boronic acid pinacol ester and 8-iodoflavone derivative | Flavonyl-8-boronic acid and 3'-iodoflavone derivative | Biflavone mixture from Ginkgo biloba leaves |
| Reported Overall Yield | Not explicitly stated for the entire sequence, but the final demethylation step has a reported yield of 86%.[1] | 21% overall yield for a related biflavonoid, ginkgetin.[2] | Not quantitatively reported, but described as "rapid and economic".[3][4] |
| Advantages | Provides an alternative and efficient pathway.[1] The synthesis of the key intermediates is well-documented.[1] | An established method for the synthesis of unsymmetrical biflavonoids.[2] | Utilizes readily available natural starting materials, potentially reducing the number of synthetic steps.[3] |
| Disadvantages | Requires multi-step synthesis of the flavone precursors. | The synthesis of the flavonyl-8-boronic acid can be challenging. | Dependent on the availability and purity of the natural biflavone mixture. The separation of the desired product can be complex. |
Synthetic Route Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the two primary total synthesis strategies for the amentoflavone core.
Caption: Synthetic Strategy 1: Suzuki coupling of a flavonyl-3'-boronic acid ester with an 8-iodoflavone.
Caption: Synthetic Strategy 2: Suzuki coupling of a flavonyl-8-boronic acid with a 3'-iodoflavone.
Experimental Protocols
Route 1: Synthesis of Amentoflavone via Flavonyl-3'-boronic acid ester and 8-iodoflavone[1]
This route involves the synthesis of two key flavone intermediates followed by a Suzuki coupling reaction.
1. Synthesis of 4',5,7-Trimethoxy-8-iodoflavone:
-
Step 1a: Iodination of p-Anisaldehyde: To a solution of p-anisaldehyde in acetic acid, iodine monochloride is added, and the mixture is heated.
-
Step 1b: Chalcone Formation: The resulting 3-iodo-p-anisaldehyde is condensed with 2-hydroxy-4,6-dimethoxyacetophenone in the presence of potassium hydroxide in methanol.
-
Step 1c: Oxidative Cyclization: The chalcone is then subjected to ring closure using iodine in DMSO at 100°C to yield the 8-iodoflavone derivative.
2. Synthesis of 4',5,7-Trimethoxy-3'-flavonylboronic acid pinacol ester:
-
Step 2a: Chalcone Formation: p-Anisaldehyde is condensed with 2-hydroxy-4,6-dimethoxyacetophenone.
-
Step 2b: Oxidative Cyclization: The resulting chalcone is cyclized to the corresponding flavone.
-
Step 2c: Iodination: The flavone is iodinated at the 3'-position.
-
Step 2d: Borylation: The 3'-iodoflavone is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to afford the boronic acid pinacol ester.
3. Suzuki Coupling and Demethylation:
-
Step 3a: Coupling: The 8-iodoflavone and the flavonyl-3'-boronic acid pinacol ester are coupled using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., NaOH) in a DMF/water mixture at 80°C to yield 4',5,7,4''',5'',7''-Hexamethoxy-amentoflavone.
-
Step 3b: Demethylation: The hexamethoxy-amentoflavone is dissolved in chloroform, and boron tribromide (BBr₃) is added. The mixture is refluxed to cleave the methyl ethers, affording amentoflavone. The reported yield for this final step is 86%.[1]
Final Step: Acetylation of Amentoflavone to this compound
While a specific protocol for the acetylation of amentoflavone was not found in the initial search, a general procedure for the acetylation of flavonoids can be applied.
-
General Procedure: Amentoflavone is dissolved in a mixture of acetic anhydride and pyridine. The reaction is typically stirred at room temperature until completion (monitored by TLC). The reaction mixture is then poured into ice water, and the precipitated product, this compound, is collected by filtration and purified by recrystallization or chromatography.
Conclusion
The total synthesis of amentoflavone, a precursor to its hexaacetate, is most effectively achieved via Suzuki coupling. The choice between the two primary routes will depend on the accessibility of the starting materials and the specific expertise of the research group. Route 1, coupling a flavonyl-3'-boronic acid ester with an 8-iodoflavone, is well-documented with a high-yielding final deprotection step.[1] The semi-synthetic approach offers a potentially shorter route but is contingent on the availability of natural biflavones. The final acetylation to produce this compound is a standard transformation that can be readily applied to the product of any of these primary synthetic routes. This guide provides the necessary information for researchers to make an informed decision on the most appropriate synthetic strategy for their research endeavors.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Hanrahan JR et al. (2003), Semisynthetic preparation of amentoflavone: A n... - Paper [echinobase.org]
- 4. Semisynthetic preparation of amentoflavone: A negative modulator at GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of amentoflavone hexaacetate as a research tool compound
For researchers, scientists, and drug development professionals, the selection of appropriate research tool compounds is critical for generating reliable and reproducible data. This guide provides a comprehensive validation of amentoflavone hexaacetate as a research tool, comparing its performance with established alternatives in modulating key cellular signaling pathways. Experimental data and detailed protocols are provided to support its application in the laboratory.
Amentoflavone, a naturally occurring biflavonoid, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its low aqueous solubility and cell permeability can limit its utility in in vitro and in vivo studies. This compound, a more lipophilic derivative, is designed to overcome these limitations, offering improved bioavailability and making it a potentially more effective research tool. This guide focuses on its efficacy as an inhibitor of two critical cellular processes: Nuclear Factor-kappa B (NF-κB) signaling and Matrix Metalloproteinase (MMP) activity.
Comparison with Alternative Research Tools
To objectively evaluate this compound, its performance is compared against commonly used research tool compounds for NF-κB and MMP inhibition.
Inhibition of NF-κB Signaling
The NF-κB signaling pathway is a cornerstone of inflammatory responses and is implicated in numerous diseases. Amentoflavone has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit.[1]
Comparative Efficacy of NF-κB Inhibitors
| Compound | Target | IC50 Value | Cell Type | Reference |
| Amentoflavone | NF-κB Activation | ~32.03 µM | A549 lung cancer cells | [2] |
| ~100 µM | U-87 MG glioblastoma cells | [3] | ||
| BAY 11-7082 | IκBα Phosphorylation | ~10 µM | Various tumor cells | [4][5] |
| PDTC | NF-κB Activation | 25-100 µM (effective concentration) | HL-60 leukemia cells | [6] |
Inhibition of Matrix Metalloproteinase (MMP) Activity
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing crucial roles in processes such as tissue remodeling, wound healing, and cancer metastasis. Amentoflavone has been identified as a potent inhibitor of MMP-2.[7]
Comparative Efficacy of MMP Inhibitors
| Compound | Target | IC50 Value | Reference |
| Amentoflavone | MMP-2 | 0.689 µM | [7] |
| GM6001 (Ilomastat) | Broad-spectrum MMP | MMP-1: 1.5 nM, MMP-2: 1.1 nM, MMP-3: 1.9 nM, MMP-9: 0.5 nM | |
| Marimastat | Broad-spectrum MMP | MMP-1: 5 nM, MMP-2: 6 nM, MMP-7: 13 nM, MMP-9: 3 nM, MMP-14: 9 nM | [2] |
Note: The IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions. Data for this compound is not available.
Experimental Protocols
To facilitate the validation of this compound in your research, detailed protocols for key experiments are provided below.
NF-κB Inhibition Assay: Luciferase Reporter Gene Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus and the inhibitory effect of a compound.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM with 10% FBS
-
TNF-α (or other NF-κB stimulus)
-
This compound and other inhibitors
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or other inhibitors (e.g., BAY 11-7082) for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
MMP Activity Assay: Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
Conditioned cell culture media or tissue extracts
-
SDS-PAGE equipment
-
Acrylamide/bis-acrylamide solution
-
Gelatin (from porcine skin)
-
Tris-HCl, SDS, TEMED, APS
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining and destaining solutions
Protocol:
-
Sample Preparation: Collect conditioned media from cell cultures treated with or without this compound or other MMP inhibitors. Concentrate the media if necessary.
-
Gel Preparation: Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.
-
Electrophoresis: Mix samples with non-reducing sample buffer and run the electrophoresis at 4°C.
-
Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in zymogram developing buffer at 37°C for 18-24 hours.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue for 1 hour and then destain until clear bands appear against a blue background.
-
Analysis: The clear bands represent areas of gelatin degradation by MMPs. The intensity of the bands can be quantified using densitometry.
Visualizing Signaling Pathways and Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: this compound inhibits NF-κB signaling.
Caption: Workflow for assessing MMP inhibition.
Conclusion
This compound presents itself as a promising research tool for investigating cellular processes involving NF-κB and MMP signaling. Its enhanced lipophilicity over the parent compound, amentoflavone, suggests improved cell permeability and bioavailability, which is a significant advantage for cell-based assays and potential in vivo studies. While direct comparative data for the hexaacetate form is limited, the potent activity of amentoflavone provides a strong rationale for its use. The provided protocols and comparative data with established inhibitors offer a solid foundation for researchers to validate and incorporate this compound into their experimental designs. As with any research tool, it is imperative for investigators to empirically determine the optimal working concentrations and conditions for their specific experimental systems.
References
- 1. Amentoflavone Impedes NF-κB Activation and Mediates Apoptosis Induction in Lung Cancer Cells: An in vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amentoflavone inhibits experimental tumor metastasis through a regulatory mechanism involving MMP-2, MMP-9, prolyl hydroxylase, lysyl oxidase, VEGF, ERK-1, ERK-2, STAT-1, NM23 and cytokines in lung tissues of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amentoflavone inhibits the induction of nitric oxide synthase by inhibiting NF-kappaB activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amentoflavone, a potent natural matrix metalloproteinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Amentoflavone Hexaacetate in a Laboratory Setting
Amentoflavone is classified as harmful if swallowed and is noted for its potential to cause skin and eye irritation.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, a crucial consideration for its disposal.[2] The recommended disposal method for amentoflavone involves dissolving the compound in a combustible solvent and subsequently burning it in a chemical incinerator equipped with an afterburner and scrubber system.
Given that amentoflavone hexaacetate is a derivative of amentoflavone, it is prudent to handle it with similar precautions. The acetylation process modifies the polarity and reactivity of the parent flavonoid, but the core structure remains. Therefore, the disposal strategy should be aligned with that of a non-halogenated organic solid waste, with a primary goal of preventing its release into the environment.
Hazard and Safety Information: Amentoflavone (Parent Compound)
| Hazard Classification | Description | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [1][2] |
| Skin Irritation | Causes skin irritation. | H315 | [1] |
| Eye Irritation | Causes serious eye irritation. | H319 | [1] |
| Aquatic Toxicity (Acute) | Very toxic to aquatic life. | H400 | [2] |
| Aquatic Toxicity (Chronic) | Very toxic to aquatic life with long lasting effects. | H410 | [2] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to minimize exposure:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust, a dust respirator should be used. All handling of the solid compound should ideally be performed in a fume hood.[3][4]
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory environment.
Objective: To safely dispose of this compound by chemical incineration, preventing environmental release.
Materials:
-
This compound waste
-
Appropriate combustible solvent (e.g., ethanol, isopropanol)
-
Designated non-halogenated organic liquid waste container
-
Personal Protective Equipment (PPE)
-
Fume hood
Procedure:
-
Preparation and Precaution:
-
Ensure all necessary PPE is correctly worn before handling the compound.
-
Perform all steps within a certified chemical fume hood to avoid inhalation of any dust particles.
-
-
Dissolution of this compound:
-
Carefully transfer the solid this compound waste into a suitable container.
-
Add a combustible solvent, such as ethanol or isopropanol, to the container. The goal is to fully dissolve the solid. If the solid is not readily soluble, it should be slurried in the solvent.
-
Gently swirl the container to facilitate dissolution. Avoid vigorous shaking that could create aerosols.
-
-
Transfer to Waste Container:
-
Rinsing of Original Container:
-
Rinse the original container that held the this compound at least twice with a small amount of the same combustible solvent.
-
Add the rinsate to the "Non-Halogenated Organic Liquid Waste" container to ensure all residual compound is captured for disposal.
-
-
Final Disposal:
-
Securely cap the waste container.
-
Arrange for the collection of the waste container by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never pour this compound or its solutions down the drain, as this can be harmful to aquatic life.[3][4]
-
-
Decontamination:
-
Clean any contaminated surfaces and equipment according to standard laboratory procedures.
-
Dispose of any contaminated disposable materials (e.g., gloves, weighing paper) as solid hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The disposal procedures outlined above are based on the available data for the parent compound amentoflavone and general principles of laboratory chemical safety. It is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific waste management protocols. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for guidance.
References
Personal protective equipment for handling Amentoflavone hexaacetate
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Amentoflavone hexaacetate is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, establishing a foundation of trust and safety in your laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements [1][2][3] A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for work in a laboratory where chemical hazards are present.[1] This should be supplemented with task-specific PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles.[1][2][4] A face shield should be worn over safety glasses or goggles when there is a splash hazard.[2][4] | Protects against accidental splashes of solvents used to dissolve the compound and from airborne powder. |
| Hand Protection | Disposable nitrile gloves are recommended for incidental contact.[1][2][4] Gloves should be inspected before use and changed immediately upon contamination. | Provides a barrier against skin contact. For prolonged or direct contact, consult the glove manufacturer's resistance guide. |
| Body Protection | A standard laboratory coat. Fire-resistant lab coats are recommended if flammable solvents are in use.[2] | Protects skin and personal clothing from spills and contamination. |
| Respiratory Protection | A dust respirator or N95 mask should be used when handling the powder outside of a ventilated enclosure to prevent inhalation.[2] | Minimizes the risk of inhaling fine particles of the compound. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes exposure and ensures a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible.
2. Weighing and Aliquoting:
-
Perform these tasks within a fume hood or ventilated balance enclosure.
-
Use anti-static weigh boats or paper to prevent dispersal of the powder.
-
Handle with care to avoid creating dust.
3. Dissolution:
-
If preparing a stock solution, add the solvent to the weighed compound slowly to avoid splashing.
-
Cap the container securely before vortexing or sonicating.
4. Experimental Use:
-
Always wear the prescribed PPE throughout the experiment.
-
Keep containers of the compound and its solutions closed when not in use.
5. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Decontaminate the work area (fume hood, benchtop) with an appropriate solvent and cleaning agent.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, and any materials heavily contaminated with the solid (e.g., weigh boats, contaminated gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[5] The label should include "Hazardous Waste" and the full chemical name.[5]
-
Liquid Waste: Solutions of this compound and minimally contaminated items (e.g., pipette tips) should be disposed of in a designated hazardous liquid waste container. Do not dispose of this chemical down the drain.[5]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Storage and Disposal:
-
Store waste containers in a designated satellite accumulation area.[5]
-
Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[5]
Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
